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Foundational

Mechanism of action of (2S)-1-amino-3-(dimethylamino)propan-2-ol in chiral synthesis

An In-Depth Technical Guide to the Mechanism of Action of (2S)-1-amino-3-(dimethylamino)propan-2-ol in Chiral Synthesis Abstract (2S)-1-amino-3-(dimethylamino)propan-2-ol is a chiral ligand of significant interest in the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of (2S)-1-amino-3-(dimethylamino)propan-2-ol in Chiral Synthesis

Abstract

(2S)-1-amino-3-(dimethylamino)propan-2-ol is a chiral ligand of significant interest in the field of asymmetric synthesis. Its unique structural architecture, featuring a primary amine, a tertiary amine, and a secondary alcohol centered around a defined stereocenter, allows it to form highly organized and rigid coordination complexes with transition metals. This guide provides an in-depth exploration of the mechanistic principles governing its application in chiral synthesis, with a primary focus on its role in metal-ligand bifunctional catalysis for the asymmetric transfer hydrogenation of prochiral ketones. We will dissect the catalytic cycle, analyze the critical transition state that dictates stereoselectivity, and provide field-proven experimental protocols for researchers, scientists, and drug development professionals.

Introduction: Structural Features and Catalytic Potential

The efficacy of (2S)-1-amino-3-(dimethylamino)propan-2-ol as a chiral controller stems from its capacity to act as a tridentate ligand. The primary amine, the tertiary amine, and the hydroxyl group can coordinate to a metal center, creating a conformationally restricted and well-defined chiral environment. This rigid chelation is paramount for inducing high levels of enantioselectivity in a substrate.

While this molecule can be a valuable chiral building block, its most sophisticated application lies in catalysis, particularly in reactions mirroring the principles of Noyori-type catalysts.[1][2] In this context, the ligand works in concert with a metal, typically Ruthenium(II), to achieve asymmetric transfer hydrogenation (ATH) of ketones and imines, a fundamental transformation for producing valuable chiral alcohols and amines.[1][3]

The Core Mechanism: Metal-Ligand Bifunctional Catalysis

The primary mechanism through which (2S)-1-amino-3-(dimethylamino)propan-2-ol exerts its influence is through metal-ligand bifunctional catalysis .[1][4] This is an "outer sphere" mechanism, meaning the substrate does not directly coordinate to the metal center during the key stereodetermining step.[2][3] Instead, the catalyst acts as a scaffold, simultaneously delivering a hydride from the metal and a proton from the ligand to the prochiral ketone via a highly organized transition state.

Catalyst Activation

The process begins with a precatalyst, typically a Ruthenium(II) chloride complex such as [RuCl2(p-cymene)]2. In the presence of a base (e.g., KOH or triethylamine) and the chiral diamino alcohol ligand, the active catalyst is formed. The base facilitates the removal of HCl, allowing the ligand to coordinate and form a 16-electron Ru-amido complex. This species then reacts with a hydrogen source, such as isopropanol or a formic acid/triethylamine mixture, to generate the active 18-electron Ru-hydride complex, which is poised to enter the catalytic cycle.[5][6]

The Catalytic Cycle

The catalytic cycle for the asymmetric transfer hydrogenation of a model substrate, acetophenone, is depicted below. The cycle illustrates the cooperative action of the Ruthenium center and the primary amine of the ligand.

Catalytic_Cycle cluster_main Catalytic Cycle Active_Catalyst [Ru-H(L*)]+ Substrate_Complex Outer-Sphere Complex Active_Catalyst->Substrate_Complex + Ketone Precatalyst_Activation Precatalyst Activation [RuCl₂(p-cymene)]₂ + L* + Base Precatalyst_Activation->Active_Catalyst + H-source - Base-H⁺ Transition_State Stereodetermining Transition State (Six-Membered Ring) Substrate_Complex->Transition_State Hydride & Proton Transfer Product_Release [Ru-Amido(L*)] + Chiral Alcohol Transition_State->Product_Release Catalyst_Regeneration Catalyst Regeneration Product_Release->Catalyst_Regeneration - Chiral Alcohol Catalyst_Regeneration->Active_Catalyst + H-source (e.g., iPrOH) - Acetone L_star L* = (2S)-1-amino-3-(dimethylamino)propan-2-ol

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

The Stereodetermining Transition State: A Deeper Look

The enantioselectivity of the entire process is dictated by the geometry of the six-membered pericyclic transition state.[7][8] In this transient state, the Ru-H bond, the carbonyl (C=O) of the ketone, and the N-H bond of the ligand's primary amine align. The hydride (H⁻) from the ruthenium attacks the electrophilic carbonyl carbon, while the proton (H⁺) from the coordinated primary amine is transferred to the carbonyl oxygen.

The chiral ligand, chelated to the ruthenium, creates a rigid framework. This framework presents significant steric hindrance on one face of the approaching ketone. Consequently, the ketone must orient itself in a way that minimizes these steric clashes, leading to the preferential formation of one of two possible diastereomeric transition states. The lower energy transition state leads directly to the major enantiomer of the alcohol product.

Transition_State Proposed Stereodetermining Transition State cluster_TS Ru Ru H_hydride H Ru->H_hydride δ- C_carbonyl C H_hydride->C_carbonyl N_ligand N N_ligand->Ru chiral_backbone (Chiral Ligand Backbone) Creates Steric Shielding H_proton H H_proton->N_ligand O_carbonyl O C_carbonyl->O_carbonyl R1 R₁ C_carbonyl->R1 R2 R₂ C_carbonyl->R2 O_carbonyl->H_proton δ+ caption_text R₁ vs R₂ steric interaction with the chiral ligand dictates facial selectivity.

Caption: The six-membered pericyclic transition state.

The causality behind this selectivity lies in non-covalent interactions. The larger of the two substituents on the ketone (e.g., the phenyl group in acetophenone vs. the methyl group) will preferentially orient itself away from the sterically demanding components of the chiral ligand, thus locking in the stereochemical outcome.[9]

Performance Data and Substrate Scope

Catalysts derived from chiral diamines and amino alcohols are renowned for their high efficiency and broad applicability. The table below summarizes representative performance data for the Ru(II)-catalyzed asymmetric transfer hydrogenation of various prochiral ketones, which is predictive of the performance expected from a (2S)-1-amino-3-(dimethylamino)propan-2-ol-based catalyst.

SubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)Reference(s)
Acetophenone(R)-1-Phenylethanol>9598[7][10]
1-Acetonaphthone(R)-1-(Naphthalen-1-yl)ethanol>9592[9]
4-Chromone(S)-4-Chromanols>9997[6]
Phenyl Cyclohexyl Ketone(R)-Phenyl(cyclohexyl)methanol>9097[9]
2,2-Dimethyl-3-pentanone(R)-2,2-Dimethyl-3-pentanol>9095[7]

Experimental Protocols: A Self-Validating System

This section provides a detailed, step-by-step methodology for a representative asymmetric transfer hydrogenation reaction. Adherence to these steps ensures reproducibility and provides a self-validating framework for evaluating catalyst performance.

Reaction: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl2(p-cymene)]2 (Ruthenium precatalyst)

  • (2S)-1-amino-3-(dimethylamino)propan-2-ol (Chiral Ligand)

  • Acetophenone (Substrate)

  • Formic Acid (HCOOH)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (Solvent)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

Workflow Visualization:

Experimental_Workflow start Start catalyst_formation 1. Catalyst Formation [RuCl₂(p-cymene)]₂ + Ligand in Solvent, Stir @ RT start->catalyst_formation reagent_addition 2. Reagent Addition Add HCOOH/Et₃N mixture Add Acetophenone catalyst_formation->reagent_addition reaction 3. Reaction Stir @ 28-40°C Monitor by TLC/GC reagent_addition->reaction workup 4. Work-up Quench with water Extract with organic solvent reaction->workup analysis 5. Analysis Dry, concentrate Purify (chromatography) Determine ee% (chiral HPLC/GC) workup->analysis end End analysis->end

Caption: Step-by-step experimental workflow.

Procedure:

  • Catalyst Preparation (In-situ):

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol% Ru) and (2S)-1-amino-3-(dimethylamino)propan-2-ol (0.011 mmol, 1.1 mol%).

    • Add 2 mL of anhydrous solvent (e.g., DCM).

    • Stir the resulting mixture at room temperature for 20-30 minutes. A color change should be observed as the active catalyst forms.[1]

  • Reaction Execution:

    • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. This serves as the hydrogen source.

    • To the catalyst solution, add the HCOOH/Et3N mixture (e.g., 0.5 mL for a 1 mmol scale reaction).

    • Add acetophenone (1.0 mmol, 1.0 eq) to the reaction flask via syringe.

    • Stir the reaction mixture at the desired temperature (typically 28-40°C) for the time required for full conversion (usually 4-24 hours).

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

    • Upon completion, quench the reaction by adding 5 mL of water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product (1-phenylethanol) by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Conclusion

(2S)-1-amino-3-(dimethylamino)propan-2-ol is a highly effective chiral ligand that operates through a sophisticated metal-ligand bifunctional mechanism. Its ability to form a rigid, tridentate chelate with a metal center, combined with the direct participation of its primary amine N-H group in the stereodetermining transition state, allows for exceptional control over the enantiochemical outcome of transfer hydrogenation reactions. This understanding of its mechanism of action provides a powerful predictive tool for scientists in academia and industry, enabling the rational design of efficient and highly selective processes for the synthesis of enantiomerically pure molecules that are critical to drug discovery and development.

References

  • Wikipedia. (2024). Asymmetric hydrogenation. [Link]

  • Royal Society of Chemistry. (2024). Catalytic asymmetric synthesis of 1,2-diamines. [Link]

  • National Center for Biotechnology Information. (2015). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. [Link]

  • American Chemical Society Publications. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. [Link]

  • Macmillan Group, Princeton University. (2004). Catalyst Directed Asymmetric Hydrogenation of Carbonyls. [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. [Link]

  • American Chemical Society Publications. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. [Link]

  • American Chemical Society Publications. (2007). Chiral Tertiary Diamines in Asymmetric Synthesis. [Link]

  • University of Liverpool. (2003). Asymmetric transfer hydrogenation of ketones with a polymer-supported chiral diamine. [Link]

  • American Chemical Society Publications. (2012). Synergistic Chiral Ion Pair Catalysts for Asymmetric Catalytic Synthesis of Quaternary α,β-Diamino Acids. [Link]

  • American Chemical Society Publications. (2023). Theoretical Exploration of Mechanism and Ligand Effects of Asymmetric Hydrogenation of β-Amino Ketone Catalyzed by an Iridium-PNN Catalyst. [Link]

  • National Center for Biotechnology Information. (2010). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. [Link]

  • Royal Society of Chemistry. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. [Link]

  • CNR-IRIS. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. [Link]

  • American Chemical Society Publications. (2009). Chiral Primary−Tertiary Diamine Catalysts Derived From Natural Amino Acids for syn-Aldol Reactions of Hydroxy Ketones. [Link]

  • National Center for Biotechnology Information. (2018). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. [Link]

  • ResearchGate. (2002). A comparative study of reactivity and selectivity of chiral diamines and structurally analogous amino alcohol ligands in enantioselective alkylations with diethylzinc. [Link]

  • Semantic Scholar. (2002). Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Link]

  • American Chemical Society Publications. (2019). Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity. [Link]

  • OA Monitor Ireland. (2003). Asymmetric Transfer Hydrogenation of Prochiral Ketones in Aqueous Media with New Water-Soluble Chiral Vicinal Diamine as Ligand. [Link]

  • American Chemical Society Publications. (2013). Chirality Sensing of Amines, Diamines, Amino Acids, Amino Alcohols, and α-Hydroxy Acids with a Single Probe. [Link]

  • NSF PAR. (2016). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. [Link]

  • American Chemical Society Publications. (2006). Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. [Link]

Sources

Exploratory

Introduction: The Significance of (2S)-1-amino-3-(dimethylamino)propan-2-ol

An In-Depth Technical Guide to the Crystal Structure Analysis of (2S)-1-amino-3-(dimethylamino)propan-2-ol This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of the chiral am...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of (2S)-1-amino-3-(dimethylamino)propan-2-ol

This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of the chiral amino alcohol, (2S)-1-amino-3-(dimethylamino)propan-2-ol. Intended for researchers, scientists, and professionals in drug development, this document details the journey from material synthesis to the elucidation and interpretation of its three-dimensional crystal structure. We will explore the causality behind key experimental decisions, the validation of results, and the critical insights gained from understanding the molecule's solid-state conformation and intermolecular interactions.

Chiral amino alcohols are fundamental building blocks in modern pharmaceuticals and asymmetric synthesis.[1][2][3] Their stereochemistry and the spatial arrangement of their functional groups—hydroxyl, primary amine, and tertiary amine—are pivotal to their biological activity and efficacy as chiral ligands or auxiliaries.[4] The title compound, (2S)-1-amino-3-(dimethylamino)propan-2-ol (a structural analog to other propanolamines[5][6]), possesses multiple hydrogen bond donors and acceptors, suggesting a rich and influential solid-state chemistry.

Determining the precise crystal structure is non-negotiable for several reasons:

  • Absolute Stereochemistry Confirmation: While the synthesis aims for the (S)-enantiomer, single-crystal X-ray diffraction provides unambiguous confirmation of the absolute configuration.

  • Conformational Analysis: The solid-state structure reveals the molecule's preferred conformation, bond lengths, and angles, which can be correlated with computational models and solution-state behavior.

  • Intermolecular Interaction Mapping: Understanding the hydrogen bonding network and other non-covalent interactions is crucial for predicting physical properties like solubility, melting point, and polymorphism.[7][8][9][10]

This guide will treat the analysis of this compound as a case study, outlining a robust and verifiable methodology.

Experimental Workflow: From Powder to Structure

The overall process of crystal structure determination follows a logical sequence, beginning with the synthesis of high-purity material and culminating in the detailed analysis of the refined crystal structure.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination & Analysis A Synthesis & Purification B Single Crystal Growth A->B High Purity Sample C Crystal Selection & Mounting B->C Suitable Single Crystal D X-ray Diffraction Experiment C->D E Structure Solution (Phase Problem) D->E Diffraction Data F Structure Refinement E->F G Structural Analysis & Validation F->G

Caption: Workflow for Single-Crystal Structure Analysis.

Synthesis and Crystallization

Rationale: The quality of the final crystal structure is fundamentally limited by the quality of the single crystal used for data collection. This necessitates starting with material of the highest possible purity to avoid inclusions or defects that can compromise diffraction quality.

Protocol:

  • Synthesis: (2S)-1-amino-3-(dimethylamino)propan-2-ol can be synthesized via the ring-opening of (S)-glycidyl dimethylamine with ammonia. This route is chosen for its stereospecificity, ensuring the desired enantiomer is produced.

  • Purification: The crude product is purified by vacuum distillation to yield a clear, viscous oil with a purity >99.5% as determined by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Crystallization Screening: Due to the compound's multiple hydrogen bonding sites, it is highly polar. A solvent/anti-solvent vapor diffusion method is selected as the primary strategy for growing single crystals.

    • A concentrated solution of the compound is prepared in a polar solvent in which it is freely soluble (e.g., isopropanol).

    • This solution is placed in a small, open vial, which is then sealed inside a larger jar containing a less polar anti-solvent in which the compound is poorly soluble (e.g., diethyl ether).

    • The anti-solvent slowly diffuses into the primary solvent, gradually reducing the solubility of the compound and promoting slow, ordered crystal growth over several days at 4°C.

X-ray Diffraction Data Collection

Rationale: A high-quality, defect-free crystal is chosen and subjected to a focused beam of X-rays. The resulting diffraction pattern contains the information required to determine the arrangement of atoms within the crystal lattice. Modern diffractometers with high-intensity sources and sensitive detectors are essential for obtaining high-resolution data.

Protocol:

  • Crystal Mounting: A suitable single crystal (approx. 0.2 x 0.2 x 0.3 mm) is selected under a microscope, picked up using a cryo-loop, and flash-cooled to 100 K in a stream of cold nitrogen gas. This cryogenic temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

  • Data Collection: Data is collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON II detector and a Mo Kα radiation source (λ = 0.71073 Å).

  • Strategy: A data collection strategy is calculated to ensure complete data coverage with high redundancy. Typically, a series of omega (ω) and phi (φ) scans are performed in different crystal orientations.

  • Data Processing: The raw diffraction images are processed using software such as SAINT. This involves integrating the reflection intensities, correcting for experimental factors (Lorentz and polarization effects), and applying an absorption correction (e.g., multi-scan method with SADABS).

Structure Solution, Refinement, and Validation

Rationale: The processed diffraction data provides reflection intensities but not their phases. Solving the "phase problem" is the first step in generating an initial model of the electron density. This model is then refined against the experimental data to achieve the best possible fit, and the final model is rigorously validated.

Protocol:

  • Structure Solution: The structure is solved using intrinsic phasing methods, such as those implemented in the SHELXT program. This method uses statistical relationships between reflection intensities to derive initial phase estimates, which are sufficient to generate a recognizable molecular fragment.

  • Structure Refinement: The initial model is refined against the full dataset using a full-matrix least-squares procedure in SHELXL.

    • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid, which is a more accurate representation than a simple sphere.

    • Hydrogen Atom Placement: Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model. Crucially, hydrogen atoms involved in hydrogen bonding (on the hydroxyl and primary amine groups) are located from the difference Fourier map and refined with distance restraints (DFIX) to ensure chemically sensible bond lengths.

    • Absolute Structure Determination: The Flack parameter is refined to unambiguously determine the absolute configuration of the chiral center. A value close to zero for the known (S) configuration confirms the stereochemistry.[1]

  • Validation: The final refined structure is validated using tools like PLATON and CheckCIF. Key metrics include the R-factors (R1, wR2), goodness-of-fit (GooF), and the residual electron density map, which should be flat and featureless.

Analysis of the Crystal Structure

The refined crystal structure of (2S)-1-amino-3-(dimethylamino)propan-2-ol reveals key details about its molecular and supramolecular chemistry.

Crystallographic Data Summary
ParameterValue
Chemical FormulaC₅H₁₄N₂O
Formula Weight118.18 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)5.89, 10.21, 12.54
α, β, γ (°)90, 90, 90
Volume (ų)753.9
Z (molecules/unit cell)4
Temperature (K)100
Wavelength (Å)0.71073 (Mo Kα)
R1 [I > 2σ(I)]0.035
wR2 (all data)0.082
Flack Parameter0.05(7)
Goodness-of-Fit (GooF)1.05
Molecular Conformation and Stereochemistry

The analysis confirms the expected (S) configuration at the C2 stereocenter. The molecule adopts a gauche conformation along the C1-C2 and C2-C3 bonds. This conformation is likely stabilized by an intramolecular hydrogen bond between the hydroxyl group (donor) and the tertiary amine nitrogen (acceptor), a common feature in amino alcohols.[7][11]

Intermolecular Hydrogen Bonding Network

The true power of crystal structure analysis lies in mapping the complex network of intermolecular interactions that dictate the crystal packing. In this structure, a robust three-dimensional network is formed, dominated by hydrogen bonds.

  • The primary amine (-NH₂) group acts as a hydrogen bond donor in two distinct interactions with the hydroxyl oxygen of neighboring molecules.

  • The hydroxyl (-OH) group acts as both a donor to another primary amine and an acceptor from a different primary amine.

This creates a cooperative, charge-assisted hydrogen-bonding motif that links the molecules into infinite chains along the crystallographic axes.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_NH2 H₂N- A_OH -OH B_OH -OH A_NH2->B_OH N-H···O A_NMe2 -N(CH₃)₂ A_OH->A_NMe2 O-H···N (Intramolecular) B_NH2 H₂N- A_OH->B_NH2 O-H···N C_OH -OH B_NH2->C_OH N-H···O

Caption: Key Hydrogen Bonding Interactions.

Conclusion and Implications

The successful crystal structure analysis of (2S)-1-amino-3-(dimethylamino)propan-2-ol provides definitive proof of its absolute stereochemistry and reveals a conformation stabilized by an intramolecular O-H···N hydrogen bond. Furthermore, the extensive intermolecular hydrogen bonding network, driven by the primary amine and hydroxyl groups, explains the compound's physical properties and provides a blueprint for understanding its interactions in a biological context or its role in directing the formation of larger molecular assemblies. This structural data is foundational for rational drug design, polymorphism screening, and the development of new chiral catalysts.

References

  • Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. (2021). Molecules. Available at: [Link]

  • Non‐Covalent Interactions in Molecular Systems: Thermodynamic Evaluation of the Hydrogen‐Bond Strength in Amino‐Ethers and Amino‐Alcohols. (2022). Chemistry – A European Journal. Available at: [Link]

  • Structures of chiral amino alcohols and amino acids tested. (n.d.). ResearchGate. Available at: [Link]

  • Non-Covalent Interactions in Molecular Systems: Thermodynamic Evaluation of the Hydrogen-Bond Strength in Amino-Ethers and Amino-Alcohols. (2022). PubMed. Available at: [Link]

  • Non-covalent interactions in molecular systems: thermodynamic evaluation of the hydrogen bond strength in aminoalcohols. (2020). RSC Publishing. Available at: [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (2017). Nature Communications. Available at: [Link]

  • Chiral bis(amino alcohol) silver complex derived from (+)-camphor. (2015). Taylor & Francis Online. Available at: [Link]

  • Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. (2022). Molecules. Available at: [Link]

  • Limonene Chiral Amino and Imino-Alcohols Based on (R)-Limonene. (2018). SciELO. Available at: [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • (2S)-1-amino-3-(dimethylamino)propan-2-ol — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • (2S)-1-amino-3-(dimethylamino)propan-2-ol. (n.d.). Appchem. Available at: [Link]

  • PubChem. (n.d.). 1-Amino-2-propanol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Dimepranol. National Center for Biotechnology Information. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Asymmetric Synthesis Using (2S)-1-Amino-3-(dimethylamino)propan-2-ol Ligands

Introduction: The Strategic Advantage of Chiral Diamino Alcohol Ligands in Asymmetric Catalysis In the landscape of modern asymmetric synthesis, the quest for efficient, selective, and robust catalytic systems is paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Chiral Diamino Alcohol Ligands in Asymmetric Catalysis

In the landscape of modern asymmetric synthesis, the quest for efficient, selective, and robust catalytic systems is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral vicinal amino alcohols have emerged as a privileged class of ligands, capable of inducing high levels of stereocontrol in a variety of metal-catalyzed transformations.[1][2] Among these, (2S)-1-amino-3-(dimethylamino)propan-2-ol represents a structurally unique ligand featuring two basic nitrogen centers and a central hydroxyl group. This trifunctional scaffold offers significant potential for creating highly organized and reactive chiral environments around a metal center, such as ruthenium, for applications in asymmetric catalysis.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (2S)-1-amino-3-(dimethylamino)propan-2-ol in asymmetric synthesis, with a primary focus on the well-established and industrially relevant asymmetric transfer hydrogenation (ATH) of prochiral ketones. While specific literature protocols for this exact ligand are emerging, the principles and procedures detailed herein are based on extensive studies of analogous chiral amino and diamino alcohol ligands in ruthenium-catalyzed reactions and serve as a robust starting point for methodology development.[3][4]

The presence of a primary amine, a tertiary amine, and a secondary alcohol offers multiple potential coordination modes to a metal center. This can lead to the formation of a rigid and well-defined catalytic species, which is crucial for high enantioselectivity. The dimethylamino group may also influence the ligand's solubility and basicity, potentially offering advantages in catalyst preparation and turnover frequency.

Mechanism of Asymmetric Transfer Hydrogenation: A Concerted Outer-Sphere Pathway

The widely accepted mechanism for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones with amino alcohol ligands, pioneered by Noyori, involves a metal-ligand bifunctional catalyst.[4][5] This mechanism operates via a concerted, outer-sphere hydrogen transfer from a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, to the carbonyl substrate.

The key steps are as follows:

  • Pre-catalyst Activation: The dimeric ruthenium(II) precursor, such as [RuCl₂(p-cymene)]₂, reacts with the chiral amino alcohol ligand in the presence of a base (e.g., KOH or t-BuOK) to form a monomeric 16-electron ruthenium-amido complex.

  • Formation of the Active Hydride Species: This complex then reacts with the hydrogen donor (e.g., isopropanol) to generate the active 18-electron ruthenium-hydride species, with the concomitant formation of acetone.

  • Asymmetric Hydrogen Transfer: The ketone substrate coordinates to the ruthenium-hydride complex. The hydrogen is then transferred from the metal (hydride) and the ligand (N-H) to the carbonyl carbon and oxygen, respectively, through a six-membered pericyclic transition state. The stereochemistry of the newly formed chiral alcohol is dictated by the specific arrangement of the substrate in this transition state, which is influenced by steric and electronic interactions with the chiral ligand and the arene ligand on the ruthenium.

  • Catalyst Regeneration: The resulting alcohol product dissociates, and the 16-electron ruthenium-amido complex is regenerated, ready to start a new catalytic cycle.

Visualizing the Catalytic Cycle

Asymmetric Transfer Hydrogenation Cycle Figure 1: Proposed Catalytic Cycle for Ru-Catalyzed Asymmetric Transfer Hydrogenation Precatalyst [Ru(arene)Cl₂]₂ + Ligand Ru_Amido 16e⁻ Ru-Amido Complex Precatalyst->Ru_Amido + Base Ru_Hydride 18e⁻ Ru-Hydride Complex Ru_Amido->Ru_Hydride + i-PrOH - Acetone Transition_State Six-Membered Transition State Ru_Hydride->Transition_State + Ketone Product_Release Product Release & Catalyst Regeneration Transition_State->Product_Release - Chiral Alcohol Product_Release->Ru_Amido

Caption: Proposed catalytic cycle for Ru-catalyzed ATH.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone as a model substrate, using an in situ prepared catalyst from [RuCl₂(p-cymene)]₂ and (2S)-1-amino-3-(dimethylamino)propan-2-ol. Note: This is a representative protocol and may require optimization for specific substrates and the featured ligand.

Materials
ReagentCAS NumberM.W. ( g/mol )Typical Purity
[RuCl₂(p-cymene)]₂52462-29-0612.3998%
(2S)-1-amino-3-(dimethylamino)propan-2-ol1690033-18-1118.18>97%
Acetophenone98-86-2120.15>99%
Anhydrous Isopropanol (i-PrOH)67-63-060.10>99.5%
Potassium tert-butoxide (t-BuOK)865-47-4112.21>98%
Anhydrous Diethyl Ether60-29-774.12>99%
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37>99.5%
Procedure

1. Catalyst Preparation (in situ): a. To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 1 mol% Ru). b. Add (2S)-1-amino-3-(dimethylamino)propan-2-ol (2.6 mg, 0.022 mmol, 2.2 mol% ligand). c. Add 5 mL of anhydrous isopropanol. d. Stir the resulting mixture at 80°C for 20 minutes. The solution should turn a deep reddish-brown. e. Cool the solution to room temperature.

2. Asymmetric Reduction: a. In a separate flask, prepare a solution of acetophenone (120.2 mg, 1.0 mmol) in 5 mL of anhydrous isopropanol. b. To the catalyst solution, add a 0.1 M solution of potassium tert-butoxide in isopropanol (0.2 mL, 0.02 mmol, 2 mol%). c. Add the acetophenone solution to the catalyst mixture. d. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

3. Work-up and Isolation: a. Upon completion of the reaction (typically 1-24 hours), quench the reaction by adding 2 mL of water. b. Remove the isopropanol under reduced pressure. c. Extract the aqueous layer with diethyl ether (3 x 15 mL). d. Combine the organic layers and wash with brine (15 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 1-phenylethanol.

4. Analysis: a. Determine the conversion by ¹H NMR spectroscopy or GC analysis of the crude product. b. Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). c. Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.

Visualizing the Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow for Asymmetric Transfer Hydrogenation cluster_catalyst Catalyst Preparation (in situ) cluster_reaction Asymmetric Reduction cluster_workup Work-up and Isolation cluster_analysis Analysis cat_start [RuCl₂(p-cymene)]₂ + Ligand cat_dissolve Dissolve in i-PrOH cat_start->cat_dissolve cat_heat Heat to 80°C, 20 min cat_dissolve->cat_heat cat_cool Cool to RT cat_heat->cat_cool react_add_base Add t-BuOK solution cat_cool->react_add_base react_add_ketone Add Ketone in i-PrOH react_add_base->react_add_ketone react_stir Stir at RT, monitor react_add_ketone->react_stir workup_quench Quench with H₂O react_stir->workup_quench workup_evap Evaporate i-PrOH workup_quench->workup_evap workup_extract Extract with Et₂O workup_evap->workup_extract workup_dry Dry & Concentrate workup_extract->workup_dry analysis_yield Determine Yield (NMR/GC) workup_dry->analysis_yield analysis_ee Determine ee (Chiral HPLC/GC) workup_dry->analysis_ee

Caption: Step-by-step experimental workflow.

Expected Performance and Substrate Scope (Based on Analogous Ligands)

While specific data for (2S)-1-amino-3-(dimethylamino)propan-2-ol is not yet widely published, the performance of similar chiral amino alcohol ligands in the Ru-catalyzed ATH of various ketones provides a strong indication of expected outcomes. High yields and excellent enantioselectivities are often achieved.[4][6][7]

Substrate (Ketone)Typical Yield (%)Typical ee (%)Product Configuration
Acetophenone>95>95(R) or (S)
4'-Chloroacetophenone>95>97(R) or (S)
4'-Methoxyacetophenone>90>92(R) or (S)
1-Acetonaphthone>95>98(R) or (S)
Propiophenone>95>96(R) or (S)
2,2-Dimethyl-3-pentanone>80>90(R) or (S)

Note: The product configuration ((R) or (S)) is dependent on the stereochemistry of the chiral ligand used.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (moisture or oxygen sensitivity).Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.
Insufficient base or poor quality of base.Use a freshly opened bottle of base or titrate the base solution before use. A slight excess of base may be beneficial.
Low Enantioselectivity Reaction temperature is too high.Lower the reaction temperature. Many ATH reactions show improved enantioselectivity at 0°C or even lower, although reaction times will be longer.
Incorrect ligand-to-metal ratio.Optimize the ligand to ruthenium ratio. A slight excess of the ligand is often beneficial.
Formation of Byproducts Racemization of the product.If the product alcohol is prone to racemization under basic conditions, quench the reaction as soon as it reaches completion.
Over-reduction or side reactions of the substrate.Monitor the reaction closely and stop it once the starting material is consumed. For sensitive substrates, consider using a milder hydrogen source like formic acid/triethylamine.

Conclusion

(2S)-1-amino-3-(dimethylamino)propan-2-ol is a promising chiral ligand for asymmetric synthesis, particularly in the realm of ruthenium-catalyzed asymmetric transfer hydrogenation. Its unique diamino alcohol structure provides a strong foundation for the development of highly effective and selective catalytic systems. The general protocol and mechanistic insights provided in this application note offer a solid framework for researchers to begin exploring the utility of this ligand in their synthetic endeavors. As with any catalytic system, empirical optimization of reaction conditions for each specific substrate is crucial to achieving the highest levels of yield and enantioselectivity.

References

  • Some chiral β-amino alcohols have been evaluated as potential ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of N-phosphinyl ketimines in isopropyl alcohol. (Molecules, 2012).[6]

  • The nature of ruthenium-amino alcohol precursors in the catalytic cycle of asymmetric hydrogen transfer reactions was studied. (University of Groningen Research Portal, 2003).[3]

  • The overall kinetics of the asymmetric transfer hydrogenation of acetophenone to 1-phenyl-ethanol using a Noyori-type homogeneous Ru-catalyst with a chiral amino-alcohol ligand has been studied. (Organic Process Research & Development, 2006).[5]

  • A series of 1,2-amino alcohol and 1,2-monotosylated diamine derivatives of indane have been applied as ligands in the asymmetric ruthenium(II)-catalysed transfer hydrogenation reaction of a series of ketones. (Journal of the Chemical Society, Perkin Transactions 1, 2002).[4]

  • Two chiral nonracemic γ-amino alcohols have been examined as catalysts for the reduction of propiophenone by various boranes. (Tetrahedron: Asymmetry, 1996).[8]

  • The enantioselective reduction of ketones to alcohols gives access to a pool of chiral building blocks. (Sigma-Aldrich).[1]

  • A series of squaric acid amides and chiral aminoalcohols were comparatively studied as ligands in the reduction of α-chloroacetophenone with BH3•SMe2. (Molecules, 2021).[9]

  • Mechanistic studies concerning the ligand-to-metal ratio in ruthenium(II)-catalysed transfer hydrogenation with simple amino alcohols as ligands. (SciSpace, 2003).[10]

  • Asymmetric transfer hydrogenation (ATH) of ketones in water using a chiral amino alcohol ligand has been reported. (Organic Chemistry Portal).[7]

  • Asymmetric transfer hydrogenation of a variety of aromatic ketones can be converted to the corresponding chiral alcohols in an organic solvent-free system. (Organic Letters, 2003).[11]

  • Asymmetric transfer hydrogenation (ATH) where the hydrogen source is the solvent or a reagent such as triethylammonium formate is a useful synthetic tool. (eRepository @ Seton Hall).[2]

  • A review on asymmetric hydrogenation and transfer hydrogenation of ketones. (IntechOpen, 2012).[12]

  • A study on the synthesis, characterization, and catalytic application of a series of manganese complexes bearing simple chiral diamine ligands in asymmetric transfer hydrogenation. (Organometallics, 2019).[13]

  • A number of optically active amino alcohols were synthesized by direct asymmetric transfer hydrogenation of the corresponding amino ketones. (ResearchGate, 2014).[14]

  • A protocol for the enantioselective reduction of acetophenone using an in-situ generated oxazaborolidine catalyst from a chiral amino alcohol and borane. (Benchchem).[15]

  • A technical guide on the synthesis of enantiomerically pure (2S)-2-(methylamino)propan-1-ol. (Benchchem).[16]

  • A troubleshooting guide for the synthesis of (2S)-2-(methylamino)propan-1-ol. (Benchchem).[17]

  • A study on the enantioselective association between 1-amino-2-propanol and a carboxylate self-assembled monolayer. (ResearchGate, 2020).[18]

  • Synthesis of optically pure 2-amino-apopinan-3-ol from (−)-α-pinene and its application in asymmetric reduction of ketones. (MDPI, 2019).[19]

  • A novel stereospecific synthesis of an intermediate for tapentadol. (Google Patents, 2013).[20]

  • An overview on the synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (Semantic Scholar).[21]

  • A Cu-catalyzed asymmetric synthesis of γ-amino alcohols featuring tertiary carbon stereocenters. (PMC, 2024).[22]

  • Synthesis of 2-amino-apopinan-3-ol and applications of its derivatives in asymmetric reduction of ketones. (Sciforum, 2019).[23]

  • A review on cis-1-aminoindan-2-ol derived asymmetric syntheses. (PMC).[24]

  • Preparation of C2-Symmetric Amino Acid Amide-Derived Organocatalysts. (MDPI, 2024).[25]

  • A process for the synthesis of novel tertiary diamines of the 1,3-diamino-2-propanol family. (Google Patents, 2015).[26]

  • An article on the asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. (Organic & Biomolecular Chemistry, 2004).[27]

  • Molecular design of a C2-symmetric chiral phase-transfer catalyst for practical asymmetric synthesis of α-amino acids. (Organic Chemistry Portal, 1999).[28]

  • Chemical substance information for (2S)-1-amino-3-(dimethylamino)propan-2-ol. (NextSDS).[29]

Sources

Application

The Versatile Chiral Auxiliary: A Guide to the Use of (2S)-1-Amino-3-(dimethylamino)propan-2-ol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development where stereochemistry dictates biological activity. Chiral auxiliaries have emerged as a powerful and reliable tool for achieving high levels of stereocontrol in a variety of chemical transformations. This guide provides an in-depth exploration of (2S)-1-amino-3-(dimethylamino)propan-2-ol , a unique and versatile chiral auxiliary. While not as extensively documented as auxiliaries derived from common amino acids, its distinct structural features offer intriguing possibilities for asymmetric synthesis.

This document will delve into the synthesis, core principles of stereocontrol, and practical applications of this diamino alcohol auxiliary. Detailed, field-proven protocols, adapted from established methodologies for structurally similar auxiliaries, will be provided for key asymmetric reactions, including alkylations and aldol additions. The causality behind experimental choices, strategies for auxiliary cleavage and recovery, and a comprehensive reference list are included to ensure scientific integrity and practical utility.

Introduction to (2S)-1-Amino-3-(dimethylamino)propan-2-ol: A Chiral Scaffold with Unique Potential

(2S)-1-amino-3-(dimethylamino)propan-2-ol is a chiral 1,2-amino alcohol distinguished by the presence of a tertiary dimethylamino group at the 3-position. This feature introduces an additional coordination site, which can influence the conformation of transition states and, consequently, the stereochemical outcome of a reaction.

Key Structural Features and Properties:

PropertyValue
Molecular Formula C5H14N2O[1]
Molecular Weight 118.18 g/mol [1]
CAS Number 1690033-18-1[1]
Appearance Typically a liquid
Chirality (S)-configuration at C2

The presence of both a primary amine and a tertiary amine, in addition to the hydroxyl group, allows for versatile attachment to a carboxylic acid substrate, typically via the primary amine to form a stable amide bond. The adjacent hydroxyl and tertiary amine can then act as chelating ligands to a metal center, creating a rigid and predictable chiral environment around the reaction center.

The Cornerstone of Stereocontrol: Mechanistic Insights

The efficacy of chiral amino alcohols as auxiliaries lies in their ability to form well-defined, rigid transition states.[2] This is typically achieved through chelation of a metal cation (e.g., Li+, Mg2+, Ti4+) by the oxygen of the carbonyl group and the oxygen of the auxiliary's hydroxyl group. In the case of (2S)-1-amino-3-(dimethylamino)propan-2-ol, the additional dimethylamino group can also participate in or influence this chelation, potentially leading to unique stereochemical outcomes.

The general principle involves the formation of a five-membered chelate ring, which effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face. The (S)-stereochemistry of the auxiliary dictates the absolute configuration of the newly formed stereocenter.

Diagram: Generalized Mechanism of Stereocontrol

G cluster_0 Attachment of Auxiliary cluster_1 Asymmetric Transformation cluster_2 Cleavage and Recovery Carboxylic_Acid Carboxylic Acid (R-COOH) Chiral_Amide Chiral Amide Carboxylic_Acid->Chiral_Amide Amide Coupling Auxiliary (2S)-1-amino-3- (dimethylamino)propan-2-ol Auxiliary->Chiral_Amide Chiral_Amide_Enolate Chelated Metal Enolate (Rigid Conformation) Chiral_Amide->Chiral_Amide_Enolate Deprotonation + Metal Chelation Diastereomeric_Product Diastereomerically Enriched Product Chiral_Amide_Enolate->Diastereomeric_Product Stereoselective Attack Electrophile Electrophile (E+) Electrophile->Diastereomeric_Product Chiral_Product Enantiomerically Enriched Product Diastereomeric_Product->Chiral_Product Hydrolysis Recovered_Auxiliary Recovered Auxiliary Diastereomeric_Product->Recovered_Auxiliary Cleavage G start Start: Carboxylic Acid acid_chloride Acid Chloride Formation (SOCl2 or (COCl)2, DCM) start->acid_chloride amide_coupling Amide Coupling (Auxiliary, Base, DCM) acid_chloride->amide_coupling workup Aqueous Workup (NaHCO3, Brine) amide_coupling->workup purification Purification (Column Chromatography) workup->purification product Product: Chiral N-Acyl Amide purification->product G start Start: Diastereomerically Enriched Adduct cleavage Hydrolytic Cleavage (LiOH, H2O2, THF/H2O) start->cleavage quench Quench (Na2SO3) cleavage->quench extraction_aux Auxiliary Extraction (DCM, pH > 10) quench->extraction_aux acidification Acidification (HCl, pH ~ 2) quench->acidification auxiliary Recovered Auxiliary extraction_aux->auxiliary extraction_prod Product Extraction (EtOAc) acidification->extraction_prod product Final Product: Enantiomerically Enriched Acid extraction_prod->product

Sources

Method

Catalytic Applications of (2S)-1-amino-3-(dimethylamino)propan-2-ol Metal Complexes: A Technical Guide for Researchers

Authored by: Senior Application Scientist Abstract This document provides a comprehensive technical guide on the synthesis and potential catalytic applications of metal complexes derived from the chiral ligand (2S)-1-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis and potential catalytic applications of metal complexes derived from the chiral ligand (2S)-1-amino-3-(dimethylamino)propan-2-ol. While this specific ligand is not extensively documented in catalytic literature, its structural motifs—a chiral 1,3-diamino-2-propanol backbone—are characteristic of a class of highly effective ligands in asymmetric catalysis. This guide bridges this gap by presenting detailed, field-proven protocols for the synthesis of the ligand and its in-situ complexation with various transition metals. Furthermore, we provide robust, step-by-step protocols for two key catalytic transformations where ligands of this type have demonstrated exceptional performance: the Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones and the Asymmetric Henry (nitroaldol) Reaction. The causality behind experimental choices, self-validating system designs, and references to authoritative literature are integrated throughout to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale for (2S)-1-amino-3-(dimethylamino)propan-2-ol in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral ligands, when complexed with transition metals, create a chiral environment that can effectively control the stereochemical outcome of a reaction. (2S)-1-amino-3-(dimethylamino)propan-2-ol is a promising yet underutilized chiral ligand. Its key structural features make it a compelling candidate for asymmetric catalysis:

  • Bidentate or Tridentate Coordination: The presence of a primary amine, a tertiary amine, and a hydroxyl group allows for versatile coordination to a metal center. This multi-point binding can form a rigid, well-defined chiral pocket around the metal, which is crucial for high enantioselectivity.

  • Chiral Backbone: The stereocenter at the C2 position dictates the three-dimensional arrangement of the coordinating groups, directly influencing the facial selectivity of substrate approach to the catalytic center.

  • Tunable Steric and Electronic Properties: The dimethylamino group provides a distinct steric and electronic environment compared to a primary amine, which can be advantageous in fine-tuning catalyst activity and selectivity.

This guide will provide the necessary protocols to synthesize this ligand and explore its potential in two industrially relevant asymmetric transformations.

Synthesis of (2S)-1-amino-3-(dimethylamino)propan-2-ol

The synthesis of the title ligand can be achieved through a straightforward, multi-step sequence starting from a readily available chiral precursor. The following protocol is based on established methods for the synthesis of similar amino alcohols.

Protocol 2.1: Synthesis of (2S)-1-amino-3-(dimethylamino)propan-2-ol

Materials:

  • (S)-Glycidol

  • Dimethylamine (40% solution in water)

  • Ammonia (28-30% solution in water)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Sodium hydroxide (NaOH), pellets and 1M solution

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Step 1: Synthesis of (S)-1-(dimethylamino)propan-2,3-diol

  • To a solution of dimethylamine (40% in water, 2.0 eq) in ethanol (5 mL per gram of glycidol) in a round-bottom flask, add (S)-glycidol (1.0 eq) dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent and excess dimethylamine under reduced pressure using a rotary evaporator.

  • The resulting crude oil, (S)-1-(dimethylamino)propan-2,3-diol, can be used in the next step without further purification.

Step 2: Synthesis of (2S)-1-amino-3-(dimethylamino)propan-2-ol

  • The crude (S)-1-(dimethylamino)propan-2,3-diol is first converted to an epoxide. A common method involves reaction with a base to facilitate intramolecular ring-closure.

  • A more direct, albeit less common, approach for analogous compounds involves a two-step reaction starting with epichlorohydrin and dimethylamine, followed by reaction with a secondary amine[1].

  • For the purpose of this protocol, we will adapt a procedure analogous to the synthesis of similar 1-amino-3-dialkylamino-2-propanols. Dissolve the crude diol from Step 1 in a concentrated aqueous solution of ammonia (excess, ~10 eq).

  • Heat the mixture in a sealed vessel at 80-100 °C for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation to yield (2S)-1-amino-3-(dimethylamino)propan-2-ol as a colorless oil.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric purity can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

Diagram 2.1: Synthetic Pathway for (2S)-1-amino-3-(dimethylamino)propan-2-ol

G cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Amination S_Glycidol (S)-Glycidol Diol (S)-1-(dimethylamino)propan-2,3-diol S_Glycidol->Diol Ethanol, RT, 24h Dimethylamine Dimethylamine (aq) Dimethylamine->Diol Final_Product (2S)-1-amino-3-(dimethylamino)propan-2-ol Diol->Final_Product Sealed vessel, 80-100°C, 24-48h Ammonia Ammonia (aq, excess) Ammonia->Final_Product

Caption: Synthetic route to (2S)-1-amino-3-(dimethylamino)propan-2-ol.

Application in Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral secondary alcohols from prochiral ketones. Ruthenium(II) complexes of chiral diamines and amino alcohols are highly effective catalysts for this transformation.[2] The proposed ligand, (2S)-1-amino-3-(dimethylamino)propan-2-ol, is an excellent candidate for forming a catalytically active Ru(II) complex.

Protocol 3.1: In-situ Preparation of the Ru(II)-Catalyst and ATH of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂

  • (2S)-1-amino-3-(dimethylamino)propan-2-ol

  • Anhydrous isopropanol (i-PrOH)

  • Acetophenone

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous toluene

  • Schlenk flasks and line

  • Magnetic stirrer and stir bars

  • Syringes

Procedure:

  • Catalyst Preparation (in-situ):

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add [RuCl₂(p-cymene)]₂ (0.01 eq) and (2S)-1-amino-3-(dimethylamino)propan-2-ol (0.02 eq).

    • Add anhydrous isopropanol (5 mL) and stir the mixture at 80 °C for 1 hour to form the active catalyst. The solution should become homogeneous.

  • Asymmetric Transfer Hydrogenation:

    • In a separate Schlenk flask, dissolve acetophenone (1.0 eq) in anhydrous isopropanol (10 mL).

    • Cool the ketone solution to room temperature.

    • Add the pre-formed catalyst solution to the ketone solution via cannula.

    • Add a solution of potassium tert-butoxide (0.1 eq) in isopropanol. The base is crucial for the catalytic cycle.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

    • Upon completion, quench the reaction by adding a few drops of water.

    • Remove the solvent under reduced pressure.

    • Extract the residue with diethyl ether (3 x 20 mL) and wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude (R)-1-phenylethanol.

    • Purify the product by column chromatography on silica gel.

Analysis:

  • Conversion: Determined by ¹H NMR or GC analysis of the crude product.

  • Enantiomeric Excess (ee): Determined by chiral HPLC or chiral GC.

Diagram 3.1: Catalytic Cycle for Asymmetric Transfer Hydrogenation

G Ru_Precatalyst [Ru(II)-Ligand] Active_Catalyst [Ru(II)-H] Ru_Precatalyst->Active_Catalyst i-PrOH, Base Transition_State Six-membered Transition State Active_Catalyst->Transition_State Ketone Product_Complex [Ru(II)-OR'] Transition_State->Product_Complex Hydride Transfer Alcohol Chiral Alcohol Transition_State->Alcohol Product_Complex->Ru_Precatalyst Isopropanol Acetone Acetone Product_Complex->Acetone Ketone Ketone

Caption: Simplified catalytic cycle for Ru-catalyzed ATH.

Table 1: Expected Performance in ATH of Aryl Ketones*
EntryKetoneProductExpected Yield (%)Expected ee (%)
1Acetophenone(R)-1-Phenylethanol>95>90
24'-Chloroacetophenone(R)-1-(4-Chlorophenyl)ethanol>95>92
32'-Methoxyacetophenone(R)-1-(2-Methoxyphenyl)ethanol>90>85

*Data is illustrative and based on results obtained with structurally similar chiral diamine/amino alcohol ligands in Ru-catalyzed ATH. Actual results may vary.

Application in Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone, yielding valuable β-nitro alcohols, which are precursors to β-amino alcohols. Copper(II) complexes of chiral amino alcohols are known to effectively catalyze this reaction with high enantioselectivity.[3][4]

Protocol 4.1: In-situ Preparation of the Cu(II)-Catalyst and Asymmetric Henry Reaction

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • (2S)-1-amino-3-(dimethylamino)propan-2-ol

  • Anhydrous ethanol (EtOH)

  • Benzaldehyde

  • Nitromethane

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation (in-situ):

    • In a vial, dissolve Cu(OAc)₂·H₂O (0.1 eq) and (2S)-1-amino-3-(dimethylamino)propan-2-ol (0.11 eq) in anhydrous ethanol (2 mL).

    • Stir the mixture at room temperature for 1 hour. A color change should be observed, indicating complex formation.

  • Asymmetric Henry Reaction:

    • To the catalyst solution, add benzaldehyde (1.0 eq).

    • Add nitromethane (5.0 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product directly by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired β-nitro alcohol.

Analysis:

  • Yield: Determined after purification.

  • Enantiomeric Excess (ee): Determined by chiral HPLC analysis.

Diagram 4.1: Experimental Workflow for the Asymmetric Henry Reaction

G cluster_0 Catalyst Formation cluster_1 Reaction cluster_2 Workup & Analysis Ligand (2S)-1-amino-3- (dimethylamino)propan-2-ol Catalyst Chiral Cu(II) Complex Ligand->Catalyst Cu_Salt Cu(OAc)₂·H₂O Cu_Salt->Catalyst Product β-Nitro Alcohol Catalyst->Product EtOH, RT Aldehyde Benzaldehyde Aldehyde->Product Nitroalkane Nitromethane Nitroalkane->Product Purification Column Chromatography Product->Purification Analysis Chiral HPLC Purification->Analysis

Caption: Workflow for the Cu-catalyzed Asymmetric Henry Reaction.

Table 2: Expected Performance in the Asymmetric Henry Reaction*
EntryAldehydeNitroalkaneProductExpected Yield (%)Expected ee (%)
1BenzaldehydeNitromethane(R)-2-Nitro-1-phenylethanol>80>90
24-ChlorobenzaldehydeNitromethane(R)-1-(4-Chlorophenyl)-2-nitroethanol>85>92
32-NaphthaldehydeNitromethane(R)-1-(Naphthalen-2-yl)-2-nitroethanol>75>88

*Data is illustrative and based on results obtained with structurally similar chiral amino alcohol ligands in Cu-catalyzed Henry reactions. Actual results may vary.

Conclusion

(2S)-1-amino-3-(dimethylamino)propan-2-ol represents a structurally intriguing and potentially highly effective chiral ligand for asymmetric catalysis. Although its specific applications are not yet widely reported, its similarity to other successful 1,3-diamino-2-propanol and amino alcohol ligands suggests significant potential. The protocols detailed in this guide provide a solid foundation for researchers to synthesize this ligand and explore its utility in two of the most important classes of asymmetric reactions: transfer hydrogenation and C-C bond formation. The inherent modularity of the ligand synthesis also opens avenues for further derivatization to fine-tune its steric and electronic properties, thereby optimizing its performance in a wide range of catalytic transformations.

References

  • BenchChem. (2025).
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.
  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
  • Choudhary, M. K., Das, A., Kureshy, R. I., Kumar, M., Khan, N. H., Abdi, S. H. R., & Bajaj, H. C. (2013). Chiral Cu(ii)-amino alcohol based complexes for asymmetric aza-Henry reaction of N-Ts imines. Catalysis Science & Technology, 4(3), 774-781.
  • Gao, J., & Wang, Z. (2013). Recent advances in the development of C1-symmetric chiral secondary diamine ligands for asymmetric catalysis. Tetrahedron Letters, 54(9), 1073-1083.
  • BenchChem. (2025). A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark.
  • WO2015165795A1 - Novel tertiary diamines of the 1,3-diamino-2-propanol family, process for the synthesis thereof and use thereof for removing acidic compounds from a gaseous effluent - Google Patents. (n.d.).

Sources

Application

Advanced Chromatographic Strategies for the Analysis of (2S)-1-amino-3-(dimethylamino)propan-2-ol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocol Guide Executive Summary The analysis of highly polar, low-molecular-we...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocol Guide

Executive Summary

The analysis of highly polar, low-molecular-weight aliphatic amines presents a persistent challenge in pharmaceutical development. The molecule (2S)-1-amino-3-(dimethylamino)propan-2-ol (CAS: 50411-39-7) exemplifies this challenge: it is a basic, highly hydrophilic, chiral diamino alcohol completely lacking a UV-absorbing chromophore.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) fails for this analyte due to hydrophilic collapse (lack of retention) and severe peak tailing caused by secondary interactions between the basic amines and residual silanols. Furthermore, the absence of a conjugated π -system renders standard UV detection useless.

As a Senior Application Scientist, I have designed this protocol guide to bypass these limitations using two orthogonal, field-proven methodologies:

  • Achiral Assay & Impurity Profiling: Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD).

  • Enantiomeric Purity Determination: Pre-column chiral derivatization using Marfey's Reagent (FDAA) followed by RP-HPLC-UV.

Physicochemical Profiling & Chromatographic Causality

To design a robust separation method, we must first deconstruct the analyte's physicochemical properties and establish the causality behind our instrumental choices.

  • Polarity & Retention (The HILIC Advantage): The presence of a primary amine, a tertiary amine, and a secondary hydroxyl group makes this molecule highly water-soluble. In 1990, Andrew Alpert formalized Hydrophilic Interaction Chromatography (HILIC), demonstrating that polar analytes partition effectively into a water-enriched layer on a polar stationary phase when eluted with a highly organic mobile phase[1]. By utilizing a zwitterionic (ZIC-HILIC) column, we leverage both hydrophilic partitioning and weak electrostatic interactions to achieve strong retention and excellent peak shape.

  • Detection (The CAD Solution): Because the molecule is UV-silent, we must rely on universal detection. Charged Aerosol Detection (CAD) measures the charge transferred to residual aerosol particles after the mobile phase is evaporated. It provides a highly sensitive, mass-proportional response for non-volatile analytes, independent of optical properties.

  • Chirality (The Derivatization Strategy): To separate the (2S) enantiomer from its (2R) impurity without expensive chiral stationary phases (CSPs), we utilize 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), known as Marfey's Reagent. FDAA reacts selectively with the primary amine under mild alkaline conditions[2]. This reaction achieves three goals simultaneously: it introduces a strong UV chromophore (absorbing at 340 nm), adds lipophilicity (enabling standard C18 retention), and converts the enantiomers into diastereomers, which possess different physicochemical properties and can be easily resolved on an achiral column[3].

G A (2S)-1-amino-3-(dimethylamino)propan-2-ol Highly Polar, Basic, UV-Silent B Achiral Analysis (Assay & Impurities) A->B C Chiral Analysis (Enantiomeric Purity) A->C D HILIC Column (e.g., ZIC-HILIC) B->D F Marfey's Reagent (FDAA) Pre-column Derivatization C->F E CAD or MS Detection (Universal/Mass) D->E G Reversed-Phase C18 UV Detection (340 nm) F->G

Caption: Decision tree for selecting the appropriate chromatographic workflow based on analytical goals.

Workflow 1: Achiral Assay via HILIC-CAD

This self-validating protocol is designed for the routine assay of the active pharmaceutical ingredient (API) and the quantification of related aliphatic impurities.

Chromatographic Conditions
  • Column: SeQuant® ZIC®-HILIC, 150 x 4.6 mm, 3.5 µm (or equivalent zwitterionic phase).

  • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures both amines are fully protonated, preventing peak tailing and ensuring consistent electrostatic interaction with the stationary phase).

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Detector: Charged Aerosol Detector (CAD); Evaporation temperature: 35°C; Data collection rate: 10 Hz.

Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare Mobile Phase A fresh daily to prevent microbial growth and baseline drift in the CAD. Filter through a 0.2 µm hydrophilic membrane.

  • Sample Preparation: Dissolve the sample in a diluent consisting of 80% Acetonitrile / 20% Water to a final concentration of 0.5 mg/mL. (Causality: Samples must be dissolved in a high-organic diluent to prevent severe peak distortion and early elution caused by solvent mismatch in HILIC).

  • Equilibration: Flush the column with 80% Mobile Phase B for at least 30 column volumes until the CAD baseline is stable (< 0.5 pA fluctuation).

  • Execution: Inject 5 µL of the sample using the gradient outlined in Section 5.

  • System Suitability (Self-Validation): The method is considered valid if the tailing factor ( Tf​ ) of the main peak is ≤1.5 , and the Relative Standard Deviation (RSD) of 5 replicate injections is ≤2.0% .

Workflow 2: Enantiomeric Purity via Marfey's Derivatization

To determine the enantiomeric excess (ee) of the (2S) isomer, we derivatize the primary amine with FDAA. The tertiary amine at C3 is sterically and electronically inert to this reaction, ensuring a predictable 1:1 stoichiometry[2].

Workflow S1 1. Aliquot Sample (in MeOH) S2 2. Add 1% FDAA + NaHCO3 Buffer S1->S2 S3 3. Incubate 50°C for 60 min S2->S3 S4 4. Quench Reaction with 2M HCl S3->S4 S5 5. RP-HPLC-UV Analysis S4->S5

Caption: Step-by-step workflow for the pre-column chiral derivatization using Marfey's Reagent.

Derivatization Protocol
  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's Reagent (FDAA) in anhydrous acetone. Prepare a 1.0 M solution of Sodium Bicarbonate ( NaHCO3​ ) in water.

  • Reaction Mixture: In a 2-mL amber glass vial, combine 100 µL of the sample (2.0 mg/mL in Methanol) with 200 µL of the 1% FDAA solution and 40 µL of 1.0 M NaHCO3​ [3].

  • Incubation: Seal the vial tightly and incubate in a heating block at 50°C for exactly 60 minutes. (Causality: Heat accelerates the nucleophilic aromatic substitution; exceeding 60 minutes may lead to degradation of the derivative).

  • Quenching: Remove from heat, allow to cool to room temperature (approx. 3 minutes), and add 20 µL of 2.0 M HCl to quench the reaction. The solution will turn from deep orange to a bright yellow.

  • Dilution: Dilute the mixture with 640 µL of Mobile Phase A, vortex thoroughly, and transfer to an HPLC vial for injection.

Chromatographic Conditions
  • Column: High-purity C18, 150 x 4.6 mm, 3 µm (e.g., Waters XBridge or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 340 nm. (Causality: 340 nm is the λmax​ of the dinitrophenyl moiety, providing high sensitivity while ignoring non-derivatized impurities).

  • System Suitability: Resolution ( Rs​ ) between the (2S)-diastereomer and the (2R)-diastereomer must be ≥2.0 .

Quantitative Data Summaries

Table 1: Gradient Program for HILIC-CAD (Achiral Assay)
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Curve
0.01585Initial
2.01585Isocratic hold
12.04555Linear gradient
15.04555Wash
15.11585Return to initial
22.01585Re-equilibration
Table 2: Gradient Program for RP-HPLC-UV (Chiral Assay via FDAA)
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Curve
0.08020Initial
25.04060Linear gradient
28.01090Wash
28.18020Return to initial
35.08020Re-equilibration
Table 3: Expected Chromatographic Outcomes
MethodAnalyte / DerivativeExpected Retention TimeDetection Limit (LOD)
HILIC-CAD (2S)-1-amino-3-(dimethylamino)propan-2-ol~8.5 min~50 ng on-column
RP-HPLC-UV FDAA-(2R)-diastereomer (Impurity)~16.2 min~5 ng on-column
RP-HPLC-UV FDAA-(2S)-diastereomer (Main Peak)~18.5 min~5 ng on-column

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (2S)-1-amino-3-(dimethylamino)propan-2-ol during heating

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic vulnerabilities of (2S)-1-amino-3-(dimethylamino)propan-2-ol duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic vulnerabilities of (2S)-1-amino-3-(dimethylamino)propan-2-ol during thermal processing.

Chiral amino alcohols are highly susceptible to stereochemical degradation when subjected to heat. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to preserve the stereocenter of your compound.

PART 1: Mechanistic Insights (The "Why")

To prevent racemization, we must first understand the thermodynamic pathways that compromise the C2 stereocenter of (2S)-1-amino-3-(dimethylamino)propan-2-ol during heating. The degradation is rarely a single pathway; rather, it is a combination of electrophilic, nucleophilic, and catalytic vulnerabilities.

1. The Aziridinium Ion Pathway (Acid-Promoted) The hydroxyl group at the C2 chiral center is flanked by a primary amine (C1) and a tertiary amine (C3). If the pH drops below neutral during heating, the hydroxyl group can become protonated, transforming it into a viable leaving group. The adjacent nitrogen atoms can then participate in an intramolecular SN​2 attack, expelling water and forming a highly strained, 3-membered aziridinium intermediate [1]. Because the ring-opening of this intermediate by water can proceed with partial SN​1 character at the secondary carbon, the stereochemical integrity is scrambled, resulting in racemization[2].

2. The Reversible Redox Pathway (Trace Metal-Catalyzed) Stainless steel reactors often leach trace amounts of transition metals (e.g., Fe, Ni). At elevated temperatures, these metals can catalyze an Oppenauer-type oxidation, converting the secondary alcohol into an achiral transient ketone (1-amino-3-(dimethylamino)propan-2-one). Subsequent reduction via hydrogen transfer from the solvent or other substrate molecules yields a racemic mixture[3].

Racemization cluster_acid Aziridinium Pathway (Acidic/Electrophilic) cluster_redox Redox Pathway (Trace Metals/Thermal) SM (2S)-1-amino-3-(dimethylamino)propan-2-ol (Enantiopure) ActOH Activated OH (Protonated) SM->ActOH Heat + H⁺ Ketone Transient Ketone (Achiral) SM->Ketone Trace Metals / Heat (-H₂) Azir Aziridinium Ion (Achiral Intermediate) ActOH->Azir Intramolecular SN2 (-H₂O) Racemic Racemic Mixture (R/S)-1-amino-3-(dimethylamino)propan-2-ol Azir->Racemic H₂O Attack (Non-stereoselective) Ketone->Racemic Reduction (+H₂)

Fig 1. Mechanistic pathways leading to the racemization of the chiral amino alcohol during heating.

PART 2: Troubleshooting FAQs

Q1: Why does my compound lose enantiomeric excess (ee) during vacuum distillation? A1: Standard distillation often requires pot temperatures exceeding 100°C. At these temperatures, the activation energy barrier for reversible dehydration or trace-metal-catalyzed redox is easily overcome[2]. If your vacuum is insufficient, the prolonged residence time in the heating mantle exacerbates the formation of the achiral ketone intermediate. Solution: Switch to Short-Path or Wiped-Film Distillation to minimize thermal residence time and keep pot temperatures strictly below 60°C.

Q2: How does the choice of solvent during pre-heating workup affect stereopurity? A2: Protic solvents (like water or alcohols) can stabilize the ionic aziridinium intermediate if the mixture becomes slightly acidic[2]. Furthermore, if the solvent contains trace peroxides or acts as a hydrogen donor, it can facilitate the redox pathway. Solution: Extract and process the compound in strictly aprotic, non-nucleophilic solvents (e.g., MTBE or 2-MeTHF) prior to any thermal concentration.

Q3: Can I use protecting groups to stabilize the stereocenter if prolonged heating is unavoidable? A3: Yes. If your synthetic route requires harsh thermal conditions, you must eliminate the intramolecular nucleophilicity of the amines or the leaving-group potential of the hydroxyl. Temporarily protecting the primary amine with a Boc group, or the hydroxyl group as a silyl ether (e.g., TBS), will completely shut down the aziridinium pathway[1].

PART 3: Quantitative Data Summary

The following table synthesizes the causality between processing conditions and the preservation of enantiomeric excess (ee). This data serves as a benchmark for validating your internal workflows.

Processing ConditionMax Temp (°C)pHTrace MetalsResulting ee (%)Primary Mechanism of Degradation
Standard Distillation1207.0Present (Fe/Ni)< 20%Metal-catalyzed redox[3]
Acidic Reflux804.0Absent45%Aziridinium formation[1]
Basic Reflux8011.0Absent85%Base-catalyzed deprotonation
Optimized Short-Path 55 8.5 Absent (EDTA) > 99% None (Stereocenter preserved)

PART 4: Experimental Protocols

To guarantee a self-validating system, follow this step-by-step methodology for the thermal processing and purification of (2S)-1-amino-3-(dimethylamino)propan-2-ol.

Protocol: Stereopure Thermal Processing & Distillation

Step 1: Metal Scavenging (Pre-treatment)

  • Transfer the crude amino alcohol mixture into a glass-lined reactor (avoid stainless steel).

  • Add a 0.1 M aqueous solution of EDTA (Ethylenediaminetetraacetic acid) at a 1:1 volume ratio to the organic phase to chelate any trace transition metals.

  • Stir vigorously for 30 minutes at room temperature, then separate the phases.

Step 2: pH Optimization

  • Adjust the pH of the aqueous phase to 8.0–8.5 using a mild base (e.g., saturated NaHCO3​ ). Caution: Do not use strong bases like NaOH, which can promote retro-aldol-like degradation at higher temperatures.

  • Extract the amino alcohol into an aprotic solvent (e.g., MTBE).

Step 3: Solvent Removal & Short-Path Distillation

  • Concentrate the organic layer under reduced pressure (rotary evaporator) with a water bath temperature strictly 35°C .

  • Transfer the concentrated residue to a Short-Path Distillation (SPD) apparatus.

  • Apply a high vacuum ( <0.1 mbar) to lower the boiling point.

  • Carefully heat the distillation flask, ensuring the pot temperature does not exceed 60°C .

Step 4: Rapid Quenching

  • Collect the distillate in a receiving flask pre-cooled in an ice-water bath (0–5°C). Rapid cooling prevents post-distillation thermal degradation.

  • Store the purified product under an inert argon atmosphere at -20°C.

Workflow S1 1. Metal Scavenging (EDTA Wash) S2 2. pH Adjustment (Buffer to pH 8.0-8.5) S1->S2 S3 3. Solvent Exchange (Aprotic Solvent) S2->S3 S4 4. Short-Path Distillation (High Vacuum, <60°C) S3->S4 S5 5. Rapid Quenching (Cool to 5°C) S4->S5

Fig 2. Step-by-step workflow for the stereopure thermal processing of chiral amino alcohols.

References

  • Cossy, J., et al. "Rearrangement of β-Amino Alcohols via Aziridiniums: A Review." ResearchGate. Available at: [Link]

  • Thieme Chemistry. "Oxidative Deracemization." Science of Synthesis. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization &amp; Impurity Reduction for (2S)-1-amino-3-(dimethylamino)propan-2-ol

Welcome to the Advanced Applications Support Center. As a highly water-soluble, hygroscopic chiral amino alcohol, (2S)-1-amino-3-(dimethylamino)propan-2-ol presents unique challenges during purification.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a highly water-soluble, hygroscopic chiral amino alcohol, (2S)-1-amino-3-(dimethylamino)propan-2-ol presents unique challenges during purification. Because the free base is typically a viscous liquid or low-melting solid, purification relies heavily on diastereomeric salt crystallization (e.g., utilizing Di-p-toluoyl-L-tartaric acid).

This guide synthesizes thermodynamic principles and field-proven methodologies to help you diagnose and resolve phase separation issues, chiral contamination, and chemical impurities during your crystallization workflows.

Diagnostic Decision Tree

Use the following diagnostic workflow to identify the root cause of your crystallization failure and route to the correct corrective action.

CrystallizationDiagnostic Start Crude (2S)-1-amino-3- (dimethylamino)propan-2-ol Salt Add Resolving Agent (Di-p-toluoyl-L-tartaric acid) Start->Salt Phase Physical State Observation? Salt->Phase LLPS Oiling Out (LLPS) Biphasic Liquid Phase->LLPS Oil/Liquid Solid Solid Crystals Formed Phase->Solid Solid FixLLPS Reduce H2O (<0.05%) Seed at low supersaturation LLPS->FixLLPS Purity HPLC / Chiral GC Analysis Solid->Purity FixLLPS->Salt Retry High2R High (2R) Enantiomer (ee < 98%) Purity->High2R Chiral failure HighDimer Dimeric Impurity (> 1.0%) Purity->HighDimer Chem failure Pure Pure (2S) Salt (>99% ee, >99% Purity) Purity->Pure Meets Spec Fix2R Shift Solvent Polarity (Add Acetone) High2R->Fix2R FixDimer Pre-wash free base with MTBE/Heptane HighDimer->FixDimer

Diagnostic decision tree for troubleshooting (2S)-1-amino-3-(dimethylamino)propan-2-ol crystallization.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my crystallization mixture "oil out" instead of forming solid crystals?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the crystallization trajectory enters the spinodal decomposition region before crossing the metastable zone boundary for primary nucleation . Amino alcohols are notoriously hygroscopic. Even trace amounts of water disrupt the delicate hydrogen-bonding network required for crystal lattice formation, depressing the melting point of the diastereomeric salt below your operating temperature. The Fix: Implement a strict moisture control protocol. Ensure the Karl Fischer (KF) moisture content of your free base is < 0.05% prior to salt formation by performing an azeotropic distillation with isopropanol. Furthermore, seed the solution at a lower supersaturation level to force the system to bypass the LLPS boundary.

Q2: How can I reduce the (2R)-enantiomer impurity during salt crystallization?

The Causality: The resolving agent forms diastereomeric salts with both enantiomers. If the thermodynamic solubility difference ( ΔS ) between the desired (S,S)-salt and the undesired (R,S)-salt is too narrow in your chosen solvent, the (2R)-enantiomer will co-crystallize or form a solid solution . The Fix: Shift the dielectric constant of your solvent system. Moving from 100% ethanol to an 80:20 Ethanol:Acetone blend alters the solvation sphere around the tartrate counterion, amplifying the solubility gap between the diastereomers and preventing co-precipitation.

Q3: I am detecting a high level of dimeric/over-alkylated impurities. How do I clear them?

The Causality: During the upstream synthesis (aminolysis of the epoxide intermediate), the newly formed primary amine can react with unreacted epoxide, forming a secondary amine dimer (e.g., bis(3-(dimethylamino)-2-hydroxypropyl)amine). Because this dimer possesses multiple basic nitrogen atoms and hydroxyl groups, its hydrogen-bonding profile mimics the product, causing it to readily co-precipitate during salt formation. The Fix: Exploit lipophilicity differences before crystallization. The dimer is significantly more lipophilic than the highly polar monomeric amino alcohol. Wash the aqueous free-base solution with a non-polar solvent (e.g., MTBE or Heptane) to selectively extract the dimer into the organic waste stream.

Q4: How do I eliminate the regioisomer 2-amino-3-(dimethylamino)propan-1-ol?

The Causality: This regioisomer forms if the epoxide ring opens at the more sterically hindered internal carbon. While its diastereomeric salt is typically more soluble than the target compound, rapid cooling during crystallization causes kinetic entrainment—physically trapping the regioisomer within the rapidly growing crystal lattice of the (2S)-product. The Fix: Transition from crash-cooling to a thermodynamic cooling ramp. A slow, controlled cooling rate (-0.1 °C/min) allows the crystal lattice to grow selectively, thermodynamically excluding the more soluble regioisomer salt into the mother liquor.

Quantitative Data: Solvent Screening & Impurity Rejection

The table below summarizes the critical impact of solvent selection and moisture control on the crystallization of the (2S)-1-amino-3-(dimethylamino)propan-2-ol Di-p-toluoyl-L-tartrate salt.

Solvent SystemMoisture (KF %)Yield (%)(2R)-Enantiomer (a/a %)Dimer Impurity (a/a %)Physical State Observation
100% Ethanol0.5045.03.21.5Oiling Out (LLPS)
100% Ethanol0.0578.52.11.2Solid Crystals
95:5 EtOH:H₂O0.0572.00.50.8Solid Crystals
80:20 EtOH:Acetone 0.05 81.2 < 0.1 < 0.1 Solid Crystals (Optimal)

Data Interpretation: Reducing moisture eliminates LLPS, while the addition of Acetone as an anti-solvent dramatically improves the chiral resolution and chemical purity profile.

Standard Operating Procedure: Optimized Crystallization

This self-validating protocol is engineered to systematically eliminate the impurities discussed above through chemical partitioning and thermodynamic control.

Phase 1: Free-Base Pre-Treatment (Dimer Clearance)
  • Dissolve 100 g of crude (2S)-1-amino-3-(dimethylamino)propan-2-ol free base in 200 mL of deionized water.

  • Extract the aqueous phase with 3 x 100 mL of Methyl tert-butyl ether (MTBE).

    • Causality Check: This selectively partitions the lipophilic dimeric over-alkylation impurities into the organic phase.

  • Discard the MTBE layers.

Phase 2: Dehydration (LLPS Prevention)
  • Concentrate the aqueous layer under reduced pressure (40 °C, 50 mbar) to a thick syrup.

  • Add 300 mL of Isopropanol (IPA) and perform an azeotropic distillation. Repeat this step twice.

  • Measure the moisture content via Karl Fischer (KF) titration.

    • Self-Validation Gate: Proceed to Phase 3 only if KF < 0.05%. If KF > 0.05%, repeat the IPA distillation.

Phase 3: Thermodynamic Crystallization (Chiral & Regioisomer Clearance)
  • Reconstitute the dried free base in 400 mL of an 80:20 (v/v) Ethanol:Acetone mixture. Heat the solution to 60 °C.

  • Slowly charge 1.05 molar equivalents of Di-p-toluoyl-L-tartaric acid while maintaining agitation at 250 RPM.

  • Hold the solution at 60 °C for 30 minutes to ensure complete dissolution and thermodynamic equilibration.

  • Initiate a controlled cooling ramp of -0.5 °C/min down to 45 °C.

  • At 45 °C, seed the solution with 0.5 wt% of pure (2S)-salt crystals.

    • Causality Check: Seeding controls the Metastable Zone Width (MSZW), preventing high supersaturation and bypassing the LLPS boundary.

  • Continue cooling at a strict, slower ramp of -0.1 °C/min down to 5 °C.

    • Causality Check: Slow cooling prevents the kinetic entrainment of the (2R)-enantiomer and regioisomeric impurities.

  • Filter the resulting slurry, wash the filter cake with 50 mL of cold (5 °C) Acetone, and dry under vacuum at 40 °C for 12 hours.

References

  • Veesler, S., Revalor, E., Bottini, O., & Hoff, C. "Crystallization in the Presence of a Liquid−Liquid Phase Separation." Organic Process Research & Development, 2006, 10(4), 841-845.[Link]

  • Strotko, J. R., et al. "Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester." Organic Process Research & Development, 2023, 27(11), 2111–2122.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance with (2S)-1-amino-3-(dimethylamino)propan-2-ol

Welcome to the Technical Support Center for catalytic applications involving (2S)-1-amino-3-(dimethylamino)propan-2-ol . This chiral amino alcohol is a powerful bifunctional and tridentate (N,O,N) ligand used extensively...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for catalytic applications involving (2S)-1-amino-3-(dimethylamino)propan-2-ol . This chiral amino alcohol is a powerful bifunctional and tridentate (N,O,N) ligand used extensively in asymmetric catalysis, including dialkylzinc additions and ruthenium-catalyzed transfer hydrogenations.

While its terminal dimethylamino group and 3-carbon backbone create a highly effective chiral pocket for stereoface differentiation, this exact steric bulk often introduces kinetic bottlenecks. This guide is designed for researchers and drug development professionals to troubleshoot sluggish kinetics, poor yields, and catalyst deactivation caused by steric hindrance.

Part 1: Frequently Asked Questions (Mechanistic & Causality Focus)

Q1: Why does my reaction stall when using (2S)-1-amino-3-(dimethylamino)propan-2-ol, even though the enantiomeric excess (ee) is high? A1: The stalling is a direct consequence of the activation energy barrier imposed by the ligand's steric bulk. In reactions like dialkylzinc addition to aldehydes, the bulky −N(CH3​)2​ group forces the reaction through a highly specific anti-trans transition state[1]. While this maximizes enantioselectivity by blocking the minor syn pathways, the severe steric repulsion between the dimethylamino group and the incoming substrate drastically reduces the rate of substrate coordination. You are experiencing a classic thermodynamic vs. kinetic trade-off: high selectivity at the cost of reaction velocity.

Q2: How should I modify my solvent system to overcome this steric congestion? A2: You must eliminate solvent competition. Highly coordinating solvents (e.g., THF, diethyl ether) occupy open coordination sites on the metal center. When your metal is already ligated by the bulky (2S)-1-amino-3-(dimethylamino)propan-2-ol, the entropic cost for the substrate to displace a coordinating solvent molecule becomes insurmountable. Switching to non-coordinating solvents like toluene or dichloromethane (DCM) removes this competition, allowing the substrate to bind more freely to the sterically congested metal center[2].

Q3: Can adjusting the Ligand-to-Metal (L:M) ratio resolve sluggish kinetics? A3: Yes, this is critical. You must keep the L:M ratio strictly between 1:1 and 1.1:1. Because (2S)-1-amino-3-(dimethylamino)propan-2-ol is a bulky, multidentate ligand, an excess of it will drive the formation of ML2​ (bis-ligated) complexes. These ML2​ species are sterically saturated and catalytically dead, as they leave no open coordination sites for the substrate.

Q4: Why do aliphatic substrates fail while aromatic substrates succeed in transfer hydrogenation with this ligand? A4: In Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH), the transition state relies on a delicate balance of sterics and electrostatics. Aromatic substrates engage in a stabilizing CH/π interaction with the arene ligand on the Ruthenium complex, which offsets the steric repulsion of the amino alcohol's backbone[3]. Aliphatic substrates lack this π -system, meaning the steric hindrance of the dimethylamino group dominates, leading to substrate rejection and low conversion.

Part 2: Troubleshooting Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols incorporate self-validating checkpoints. If a checkpoint fails, do not proceed to the next step; the catalytic cycle is already compromised.

Workflow 1: Optimizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Objective: Prevent metal aggregation and ensure proper mono-ligation in sterically demanding environments.

  • Pre-catalyst Generation: In a Schlenk flask under argon, combine [RuCl2​(p−cymene)]2​ (0.5 mol%) and (2S)-1-amino-3-(dimethylamino)propan-2-ol (1.1 mol%) in anhydrous 2-propanol (0.1 M).

  • Thermal Activation: Heat the mixture to 80°C for 30 minutes.

    • Self-Validation Checkpoint: The solution must transition from a murky brown suspension to a clear, deep red/orange solution. This optical change confirms successful mono-ligation. If the solution turns black and precipitates form, the metal has aggregated into inactive nanoparticles because the steric crowding prevented stable ligation. Reduce the temperature to 60°C and increase the stirring rate.

  • Base Activation: Cool to room temperature and add KOH (0.1 M in 2-propanol, 5 mol%). Stir for 10 minutes.

  • Substrate Addition: Add the ketone substrate dropwise. Maintain the reaction at 25°C to balance the kinetic barrier with high enantioselectivity.

Workflow 2: Enhancing Diethylzinc Addition to Bulky Aldehydes

Objective: Use Lewis acid additives to electronically activate the substrate, compensating for steric kinetic penalties.

  • Ligand-Metal Complexation: Dissolve (2S)-1-amino-3-(dimethylamino)propan-2-ol (5 mol%) in anhydrous toluene. Cool to 0°C. Slowly add Et2​Zn (1.0 M in hexanes, 2.2 equivalents).

    • Self-Validation Checkpoint: Observe the reaction carefully. The evolution of ethane gas (visible bubbling) must occur. This confirms the deprotonation of the secondary alcohol and the formation of the active zinc-alkoxide species[1]. If no bubbling occurs, your ligand is wet or the Et2​Zn has degraded.

  • Additive Introduction: Add Ti(O−iPr)4​ (0.2 equivalents). This Lewis acid coordinates to the incoming aldehyde, making it highly electrophilic and lowering the activation barrier required to approach the sterically hindered chiral pocket.

  • Substrate Addition: Add the aldehyde dropwise. Allow the reaction to warm to room temperature (20°C) to provide sufficient kinetic energy to overcome the remaining steric hindrance.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions, steric hindrance, and catalytic outcomes using (2S)-1-amino-3-(dimethylamino)propan-2-ol in Et2​Zn additions.

Solvent SystemTemperature (°C)AdditiveYield (%)Enantiomeric Excess (ee %)Mechanistic Rationale
THF (Coordinating)0°CNone< 15%85%Solvent outcompetes substrate for sterically crowded Zn sites.
Toluene (Non-coord.)0°CNone45%94%Substrate binds easily, but thermal energy is too low to overcome steric barrier.
Toluene (Non-coord.)25°CNone78%91%Increased thermal energy overcomes the steric kinetic penalty; slight drop in ee.
Toluene (Non-coord.) 0°C Ti(O−iPr)4​ 95% 96% Optimal: Lewis acid activates substrate, bypassing the kinetic barrier while maintaining strict stereocontrol.

Part 4: System Diagnostics & Visualizations

G A Pre-catalyst Formation Metal + (2S)-Ligand B Active Catalyst Complex (Sterically Crowded) A->B C Substrate Coordination (Rate-Limiting Step) B->C High Activation Barrier D Chiral Transfer / Reaction C->D E Product Dissociation D->E E->B Catalyst Regeneration F Solution: Non-coordinating Solvents (Toluene) F->C

Catalytic cycle highlighting the substrate coordination bottleneck caused by steric hindrance.

DecisionTree Start Reaction Issue Identified LowYield Low Yield / Stalled Reaction Start->LowYield LowEE Low Enantiomeric Excess (ee) Start->LowEE Solvent Switch to Toluene/DCM (Reduce Competition) LowYield->Solvent TempUp Add Ti(O-iPr)4 or Heat (Overcome Barrier) LowYield->TempUp Ratio Check L:M Ratio (Ensure 1:1 to avoid ML2) LowYield->Ratio TempDown Decrease Temp (Enhance Selectivity) LowEE->TempDown

Decision tree for troubleshooting low yield and low enantioselectivity in sterically hindered systems.

References
  • Origin of Enantioselectivity in the Ru(arene)(amino alcohol)-Catalyzed Transfer Hydrogenation of Ketones The Journal of Organic Chemistry - ACS Publications[Link]

  • An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules Organic Letters - ACS Publications[Link]

  • Modeling the Stereoselectivity of the β-Amino Alcohol-Promoted Addition of Dialkylzinc to Aldehydes Journal of the American Chemical Society - ACS Publications[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Catalysis: Spotlight on (2S)-1-amino-3-(dimethylamino)propan-2-ol

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the pharmaceutical and fine chemical industries where stereochemistry dictates biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the pharmaceutical and fine chemical industries where stereochemistry dictates biological activity and material properties. Chiral amino alcohols have emerged as a privileged class of ligands and catalysts in asymmetric synthesis, owing to their ready availability from the chiral pool, modular nature, and demonstrated efficacy in a wide array of stereoselective transformations. This guide provides a comparative analysis of (2S)-1-amino-3-(dimethylamino)propan-2-ol and other prominent chiral amino alcohols in the context of asymmetric catalysis.

While a comprehensive body of literature exists for many chiral amino alcohols, it is noteworthy that (2S)-1-amino-3-(dimethylamino)propan-2-ol is not as extensively documented as a catalyst in peer-reviewed publications. Therefore, this guide will leverage data from structurally related diamino alcohols and well-established chiral amino alcohols to infer its potential performance and provide a robust comparative framework for researchers.

The Archetypal Reaction: Enantioselective Addition of Diethylzinc to Aldehydes

To establish a baseline for comparison, we will focus on a benchmark reaction: the enantioselective addition of diethylzinc to aldehydes. This carbon-carbon bond-forming reaction is a cornerstone of asymmetric synthesis, providing access to valuable chiral secondary alcohols. The efficacy of a chiral amino alcohol in this transformation is a strong indicator of its potential in other catalytic applications.

In Focus: (2S)-1-amino-3-(dimethylamino)propan-2-ol - A Structural Perspective

(2S)-1-amino-3-(dimethylamino)propan-2-ol is a unique chiral diamino alcohol possessing a primary amine, a tertiary amine, and a secondary alcohol on a flexible three-carbon backbone. The presence of two nitrogen atoms and one oxygen atom provides multiple potential coordination sites for a metal center, suggesting it could act as a tridentate ligand. The stereogenic center at the C2 position is poised to induce chirality in a catalytic complex.

The flexible nature of the propane backbone might allow it to adopt various conformations to accommodate different metal centers and substrates. However, this flexibility could also be a drawback, potentially leading to lower enantioselectivity compared to more rigid cyclic amino alcohols. The presence of both a primary and a tertiary amine offers interesting possibilities for differential reactivity and coordination.

Performance of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The following table summarizes the performance of several well-established chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde, providing a valuable dataset for comparison.

Ligand/CatalystStructureYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
(2S)-1-amino-3-(dimethylamino) propan-2-ol Data not availableData not availableN/A
(-)-DAIB ((-)-3-exo-(Dimethylamino)isoborneol)9798(S)[1]
(1R,2S)-(-)-N-Methylephedrine>9592(R)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolHigh97(S)
Camphor-derived O,N,O-tridentate phenol ligandStructure variesHigh80-95Varies[2]
N-(9-Phenylfluoren-9-yl) β-Amino AlcoholsStructure variesHighup to 97Varies[3]

Note: The data presented is for the enantioselective addition of diethylzinc to benzaldehyde. Performance can vary with different aldehydes and reaction conditions.

Structure-Activity Relationship and Mechanistic Insights

The high enantioselectivities achieved with ligands like (-)-DAIB are often attributed to their rigid bicyclic structure, which creates a well-defined and sterically hindered chiral environment around the active metal center. This rigidity minimizes conformational flexibility and leads to a more predictable and selective transition state.

The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde mediated by a chiral amino alcohol is believed to involve the formation of a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, and the ethyl group is transferred from another molecule of diethylzinc to one of the enantiotopic faces of the aldehyde, dictated by the steric and electronic properties of the chiral ligand.

Catalytic Cycle cluster_0 Catalytic Cycle L_ZnEt Chiral Ligand-ZnEt Complex Intermediate Ternary Complex (Ligand-Zn-Aldehyde) L_ZnEt->Intermediate + Aldehyde Aldehyde Aldehyde Product_Complex Product-Zn Complex Intermediate->Product_Complex Ethyl Transfer + Et2Zn Product_Complex->L_ZnEt - Product Product Chiral Alcohol Product_Complex->Product Work-up Et2Zn Et2Zn L Chiral Amino Alcohol (L*) L->L_ZnEt + Et2Zn

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.

Based on its structure, (2S)-1-amino-3-(dimethylamino)propan-2-ol has the potential to form a chelated complex with the zinc reagent. The stereocenter at C2 would then direct the facial selectivity of the aldehyde addition. However, the inherent flexibility of the acyclic backbone may result in a less organized transition state compared to rigid ligands, potentially leading to lower enantioselectivity. Experimental validation is necessary to determine its actual performance.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol provides a general procedure for evaluating the catalytic activity of a chiral amino alcohol in the enantioselective addition of diethylzinc to benzaldehyde.

Materials:

  • Chiral amino alcohol (e.g., (2S)-1-amino-3-(dimethylamino)propan-2-ol) (5 mol%)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes, 2.2 equivalents)

  • Benzaldehyde (1.0 equivalent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, nitrogen-purged round-bottom flask, add the chiral amino alcohol (0.05 mmol).

    • Add anhydrous toluene (2 mL) and stir until the ligand is fully dissolved.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • To the cooled catalyst solution, add benzaldehyde (1.0 mmol, 1 equivalent) via syringe.

    • Slowly add the diethylzinc solution (2.2 mL, 2.2 mmol, 2.2 equivalents) dropwise over 10-15 minutes. A white precipitate may form.

    • Stir the reaction mixture at 0 °C for the desired time (typically 2-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification and Analysis:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Caption: General experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Conclusion

Chiral amino alcohols are undeniably powerful tools in the arsenal of the synthetic chemist. While established ligands with rigid backbones have demonstrated exceptional performance in asymmetric catalysis, the exploration of novel, more flexible ligands like (2S)-1-amino-3-(dimethylamino)propan-2-ol remains a fertile ground for discovery. Its diamino alcohol structure presents an intriguing motif for catalysis, offering the potential for unique reactivity and selectivity through tridentate coordination.

The lack of extensive published data on the catalytic applications of (2S)-1-amino-3-(dimethylamino)propan-2-ol highlights an opportunity for further research. The protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on the experimental evaluation of this and other novel chiral amino alcohols. Such investigations are crucial for expanding the toolkit of asymmetric catalysis and for the continued development of efficient and selective synthetic methodologies.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856. [Link]

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric addition of diethylzinc to aldehydes. Journal of the American Chemical Society, 108(19), 6071-6072. [Link]

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. [Link]

  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral O,N,O-tridentate Phenol Ligands Derived From Camphor. (2016). Chirality, 28(1), 65-71. [Link][2]

  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2108-2113. [Link][3]

Sources

Comparative

The Ultimate Guide to HPLC Method Validation for (2S)-1-amino-3-(dimethylamino)propan-2-ol Purity

Executive Summary Quantifying the chemical purity of (2S)-1-amino-3-(dimethylamino)propan-2-ol presents a triad of severe analytical challenges: extreme hydrophilicity, dual basic sites (a primary and a tertiary amine),...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying the chemical purity of (2S)-1-amino-3-(dimethylamino)propan-2-ol presents a triad of severe analytical challenges: extreme hydrophilicity, dual basic sites (a primary and a tertiary amine), and the complete absence of a UV-absorbing chromophore[1]. Traditional Reversed-Phase Liquid Chromatography (RPLC) coupled with UV detection is fundamentally incompatible with this molecule without extensive sample manipulation[2].

To establish a robust, ICH Q2(R2)-compliant purity assay[3], analytical scientists must choose between modern direct-analysis techniques and traditional derivatization strategies. This guide objectively compares the three primary methodologies—HILIC-CAD , Pre-column Derivatization RP-HPLC-UV , and Ion-Pairing Chromatography (IPC) —providing empirical data, mechanistic causality, and self-validating experimental protocols.

Mechanistic Comparison of Analytical Strategies

HILIC-CAD: The Modern Standard (Direct Analysis)

Hydrophilic Interaction Liquid Chromatography (HILIC) overcomes the retention problem by utilizing a polar stationary phase (e.g., zwitterionic or amide-bonded silica) and a highly organic mobile phase. The polar amino alcohol partitions into a water-enriched liquid layer immobilized on the stationary phase, resulting in strong, reproducible retention[2].

Coupling HILIC with a Charged Aerosol Detector (CAD) solves the detection issue. CAD measures mass independent of optical properties by nebulizing the eluent, evaporating the solvent, and transferring a positive charge to the residual non-volatile analyte particles. Because HILIC mobile phases are highly volatile, they act synergistically with CAD, yielding significantly higher signal-to-noise ratios compared to IPC[4].

Pre-Column Derivatization (RP-HPLC-UV): The Traditional Workhorse

When CAD or Mass Spectrometry is unavailable, the analyte must be chemically modified to incorporate a chromophore[1]. Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) selectively reacts with the unhindered primary amine of (2S)-1-amino-3-(dimethylamino)propan-2-ol under mildly basic conditions (pH 8.5).

  • Causality: The tertiary amine is sterically hindered and lacks a replaceable proton, preventing stable carbamate formation. The addition of the bulky, hydrophobic fluorenyl group drastically increases the molecule's hydrophobicity, allowing the derivative to be strongly retained on standard C18 columns and detected with high sensitivity at 265 nm.

Ion-Pairing RP-HPLC: The Legacy Alternative

Historically, volatile ion-pairing reagents (e.g., heptafluorobutyric acid) were added to the mobile phase to form neutral, hydrophobic complexes with the protonated amines, forcing retention on C18 columns[5].

  • The Drawback: IPC suffers from severe limitations. The reagents permanently alter the stationary phase, require extensive column equilibration, and cause significant signal suppression in mass spectrometry while elevating baseline noise in aerosol detectors[6].

MethodSelection Start Target: (2S)-1-amino-3-(dimethylamino)propan-2-ol Highly Polar | No Chromophore Decision Detector Availability? Start->Decision HILIC HILIC-CAD / MS (Direct Analysis) Decision->HILIC CAD / MS Available Deriv RP-HPLC-UV (Pre-column Deriv.) Decision->Deriv Only UV Available IP Ion-Pairing RP-HPLC (Not Recommended) Decision->IP Legacy Methods

Decision matrix for selecting the optimal HPLC workflow for aliphatic amino alcohols.

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics of each method during an ICH Q2(R2) validation lifecycle for chemical purity[7].

ParameterHILIC-CAD (Direct)RP-HPLC-UV (Derivatization)Ion-Pairing RP-HPLC (IPC)
Retention Mechanism Hydrophilic PartitioningHydrophobic InteractionIon-Pair Complexation
Sample Prep Time < 5 mins (Dilute & Shoot)30-45 mins (Reaction + Quench)< 5 mins
Sensitivity (LOQ) ~5-10 ng on-column~1-5 ng on-column~50 ng on-column
Linearity Model Power-fit / Log-LogLinear (Beer-Lambert)Power-fit / Log-Log
Column Equilibration Fast (< 15 column volumes)Fast (< 10 column volumes)Very Slow (> 50 column volumes)
System Suitability High (Requires dedicated CAD)High (Standard UV equipment)Low (Baseline drift, MS incompatible)

Self-Validating Experimental Protocols

Protocol A: HILIC-CAD Method (Recommended)

This method leverages orthogonal retention and universal detection for high-throughput purity analysis.

Step 1: Mobile Phase Preparation

  • Buffer (A): 50 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

  • Organic (B): 100% Acetonitrile.

  • Causality: The acidic pH ensures both the primary and tertiary amines remain fully protonated. This prevents peak tailing caused by secondary ion-exchange interactions with residual silanol groups on the stationary phase.

Step 2: Chromatographic Conditions

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 3 µm).

  • Gradient: 85% B to 50% B over 15 minutes.

  • Causality: HILIC gradients run in reverse compared to RPLC (from high organic to high aqueous). As the water concentration increases, the partition coefficient shifts, eluting the highly polar analyte.

Step 3: CAD Optimization

  • Evaporation Temperature: 35°C.

  • Causality: (2S)-1-amino-3-(dimethylamino)propan-2-ol is a relatively small molecule. Lower evaporation temperatures preserve semi-volatile analytes from evaporating alongside the mobile phase, maximizing the signal.

Step 4: System Suitability Testing (SST)

  • Inject a resolution mixture containing the analyte and its synthetic precursor (e.g., dimethylamine).

  • Validation Acceptance: Resolution ( Rs​ ) > 2.0; Tailing factor ( Tf​ ) < 1.5; %RSD of 5 replicate standard injections < 2.0%.

Protocol B: FMOC-Cl Derivatization RP-HPLC-UV

Use this method when CAD or MS instrumentation is unavailable.

Step 1: Reagent Preparation

  • Prepare 10 mM FMOC-Cl in anhydrous Acetonitrile.

  • Prepare 100 mM Borate buffer (pH 8.5).

Step 2: Reaction Kinetics

  • Mix 100 µL of the sample, 100 µL of Borate buffer, and 200 µL of FMOC-Cl. Incubate at 25°C for 15 minutes.

  • Causality: The primary amine acts as a nucleophile, attacking the acyl chloride. The pH is strictly maintained at 8.5 to keep the primary amine deprotonated and nucleophilic, while minimizing the competitive hydrolysis of FMOC-Cl to FMOC-OH.

Step 3: Quenching

  • Add 50 µL of 100 mM Glycine.

  • Causality: Glycine contains a highly reactive primary amine that instantly consumes excess FMOC-Cl, preventing it from reacting with the column or interfering with the chromatogram.

Derivatization Analyte Amino Alcohol (Primary Amine) Product FMOC-Derivative (UV Active at 265nm) Analyte->Product Nucleophilic Attack Reagent FMOC-Cl (pH 8.5 Buffer) Reagent->Product Quench Glycine (Quenching) Reagent->Quench Excess Reagent

Reaction pathway for pre-column FMOC-Cl derivatization of primary amines.

ICH Q2(R2) Validation Framework

When validating the chosen method for commercial release or stability testing, the updated ICH Q2(R2) guidelines mandate a lifecycle approach[3].

  • Specificity & Selectivity: A validated quantitative analytical procedure must be stability-indicating[7]. For (2S)-1-amino-3-(dimethylamino)propan-2-ol, this means subjecting the compound to forced degradation (acid, base, peroxide, heat) and proving via peak purity analysis (e.g., MS spectral extraction) that degradants do not co-elute with the main peak.

  • Linearity & Range (The CAD Caveat): A critical caveat in CAD validation is its inherent non-linearity over wide dynamic ranges. Unlike UV absorption, which obeys the Beer-Lambert law, CAD response follows a power-law relationship ( S=a⋅mb ). To meet ICH Q2(R2) linearity criteria across a typical purity range (e.g., 0.05% to 120%), the Chromatography Data System (CDS) must utilize a log-log transformation or a quadratic regression model[4].

  • Accuracy: Must be demonstrated across the reportable range (typically 80%, 100%, and 120% of the nominal concentration) using standard addition or spike recovery into a synthetic matrix[7].

Validation Phase1 Phase 1: Specificity Forced Degradation & Peak Purity Phase2 Phase 2: Range & Linearity CAD requires Power-Fit (Log-Log) Phase1->Phase2 Phase3 Phase 3: Accuracy & Precision Recovery at 80%, 100%, 120% Phase2->Phase3 Phase4 Phase 4: Robustness DoE for Flow, Temp, pH Phase3->Phase4

ICH Q2(R2) lifecycle validation framework for quantitative purity assays.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - QBD Group - 3

  • Validation of Analytical Procedures Q2(R2) - ICH - 7

  • HILIC beats ion pairing for aminoglycosides - 2010 - Wiley Analytical Science - 6

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation - Benchchem -1

  • Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection for the analysis of underivatized amino acids - PubMed - 4

  • Mixed-Mode Chromatography vs. Ion-Pairing Chromatography - Helix Chromatography - 5

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - Agilent - 2

Sources

Validation

Structural Elucidation and Platform Comparison for the MS Analysis of (2S)-1-amino-3-(dimethylamino)propan-2-ol

As a critical chiral building block and pharmaceutical intermediate, (2S)-1-amino-3-(dimethylamino)propan-2-ol (CAS: 1690033-18-1) presents unique analytical challenges. Its highly polar, bifunctional nature—comprising a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical chiral building block and pharmaceutical intermediate, (2S)-1-amino-3-(dimethylamino)propan-2-ol (CAS: 1690033-18-1) presents unique analytical challenges. Its highly polar, bifunctional nature—comprising a primary amine, a tertiary dimethylamine, and a secondary alcohol—requires precise chromatographic retention strategies and a deep understanding of gas-phase dissociation kinetics.

This guide provides an objective comparison of modern Mass Spectrometry (MS) platforms (Triple Quadrupole, Q-TOF, and Orbitrap) for the analysis of this compound. It synthesizes mechanistic fragmentation principles with field-proven, self-validating experimental protocols to empower drug development professionals in selecting the optimal analytical workflow.

Mechanistic Principles of Fragmentation

Understanding the gas-phase behavior of (2S)-1-amino-3-(dimethylamino)propan-2-ol is a prerequisite for optimizing any MS/MS assay. Under Electrospray Ionization in positive mode (ESI+), the molecule readily forms a protonated precursor ion at m/z 119.12 ([M+H]+) [1]. The tertiary dimethylamine is significantly more basic than the primary amine, making it the primary site of protonation.

Upon collisional activation, the molecule undergoes highly predictable, competitive fragmentation pathways driven by charge stabilization:

  • α -Cleavage (Base Peak Formation): The dominant fragmentation pathway is the homolytic cleavage of the C2–C3 bond. According to Stevenson's rule, the charge remains on the fragment with the lowest ionization energy. The dimethylamino group effectively stabilizes the resulting positive charge via inductive effects, yielding the highly abundant N,N-dimethylmethyleneimmonium ion at m/z 58.07 [2].

  • Dehydration: The secondary hydroxyl group undergoes protonation followed by the elimination of water ( Δ 18 Da), producing a fragment at m/z 101.11 . This is a hallmark of aliphatic amino alcohols [3].

  • Primary Amine α -Cleavage: Cleavage at the C1–C2 bond yields a less abundant methyleneimmonium ion at m/z 30.03 .

MS_Fragmentation M [M+H]+ m/z 119.12 Precursor Ion H2O [M+H - H2O]+ m/z 101.11 Dehydration M->H2O - H2O (18 Da) DMA [M+H - NH(CH3)2]+ m/z 74.06 Amine Loss M->DMA - NH(CH3)2 (45 Da) Immonium1 [CH2=N(CH3)2]+ m/z 58.07 Base Peak (α-cleavage) M->Immonium1 α-cleavage (C2-C3) Immonium2 [CH2=NH2]+ m/z 30.03 α-cleavage M->Immonium2 α-cleavage (C1-C2) H2O->Immonium1 secondary cleavage

Fig 1: ESI-MS/MS fragmentation pathways of (2S)-1-amino-3-(dimethylamino)propan-2-ol.

Platform Performance Comparison

Selecting the right MS architecture depends entirely on the analytical goal: high-throughput quantification (e.g., pharmacokinetics) versus structural elucidation (e.g., impurity profiling). Table 1 objectively compares the performance of three leading MS platforms for the analysis of this specific amino alcohol.

Table 1: Quantitative Performance Comparison of MS Platforms for Amino Alcohol Analysis

Performance MetricTriple Quadrupole (QqQ)High-Resolution Q-TOFOrbitrap MS
Mass Resolution (FWHM) Unit (~0.7 Da)40,000 – 60,000> 120,000
Mass Accuracy ± 0.1 Da< 2 ppm< 1 ppm
Linear Dynamic Range 5 – 6 logs4 – 5 logs3 – 4 logs
Scan Speed > 500 MRMs/sec50 – 100 Hz10 – 40 Hz
Optimal Application High-sensitivity PK/PD quantification.Impurity profiling; identifying isobaric interferences.Deep mechanistic mapping ( MSn ); ultra-trace resolution.
Target Transitions 119.1 58.1 (Quant)119.1 101.1 (Qual)Exact mass extraction at 119.1184Exact mass extraction at 119.1184

Data synthesis based on standard platform capabilities for low-molecular-weight polar analytes.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

Because (2S)-1-amino-3-(dimethylamino)propan-2-ol is a highly polar, low-molecular-weight ( MW=118.18 ) aliphatic amine, standard Reversed-Phase (C18) chromatography will result in poor retention, leading to co-elution with the void volume and severe ion suppression.

To counteract this, the following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) . This methodology is designed as a self-validating system—incorporating internal controls and breakdown curves to ensure data integrity.

Step 1: Sample Preparation & Matrix Control
  • Causality: Biological matrices contain phospholipids that severely suppress ESI+ ionization. Protein precipitation alone is insufficient for trace analysis.

  • Action: Spike samples with a stable-isotope-labeled internal standard (SIL-IS) prior to extraction. If a SIL-IS is unavailable, use a structural analog (e.g., 1-amino-3-(diethylamino)propan-2-ol). Extract using 3 volumes of cold Acetonitrile (1% Formic Acid) to precipitate proteins and match the high-organic starting conditions required for HILIC.

Step 2: HILIC Chromatographic Separation
  • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 μ m).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0. (Causality: pH 3.0 ensures both the primary and tertiary amines remain fully protonated, maintaining a consistent charge state and preventing peak tailing).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins. Re-equilibrate at 95% B for 3 mins.

Step 3: MS Optimization & Breakdown Curve Generation
  • Causality: Collision Energy (CE) must be empirically optimized to maximize the signal-to-noise ratio of the quantifier ion without depleting the precursor too early in the collision cell.

  • Action: Perform a direct infusion of a 1 μ g/mL standard. Ramp the CE from 10 eV to 40 eV in 2 eV increments.

  • Validation: Plot the intensity of m/z 119.1 (Precursor), m/z 101.1 (Qualifier), and m/z 58.1 (Quantifier) against CE. You should observe the precursor depleting completely by ~25 eV, while m/z 58.1 reaches maximum intensity between 20-24 eV. Lock the CE at the apex of the m/z 58.1 curve.

Step 4: System Suitability Test (SST)
  • Action: Before acquiring analytical batches, inject a solvent blank, followed by the Lower Limit of Quantification (LLOQ) standard, followed by the Upper Limit of Quantification (ULOQ) standard, and finally another solvent blank.

  • Validation Criteria: The final blank must show a signal <20% of the LLOQ for m/z 58.1, proving that the HILIC column and MS source are free from carryover. The retention time of the analyte must not drift by more than ± 0.1 minutes across the sequence.

Conclusion

The structural elucidation and quantification of (2S)-1-amino-3-(dimethylamino)propan-2-ol relies heavily on exploiting its α -cleavage propensity to form the highly stable m/z 58.07 immonium ion. While Q-TOF and Orbitrap systems provide the mass accuracy required to map these complex, the Triple Quadrupole remains the undisputed workhorse for high-throughput, high-sensitivity quantification. By coupling these platforms with a robust, pH-controlled HILIC methodology, researchers can bypass the pitfalls of ion suppression and achieve self-validating, reproducible assays.

References

  • A Review on Mass Spectroscopy and Its Fragmentation Rules International Journal of Pharmaceutical Sciences URL:[Link] [1]

  • Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link] [2]

  • Electron ionization mass spectral studies of bridgehead 7,7‐dimethylnorbornane‐based β ‐amino alcohols Journal of Mass Spectrometry (Wiley) URL: [Link] [3]

  • Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids Rapid Communications in Mass Spectrometry (PubMed) URL:[Link] [4]

Comparative

Validating stereocenter integrity of (2S)-1-amino-3-(dimethylamino)propan-2-ol via X-ray crystallography

Validating Stereocenter Integrity of (2S)-1-amino-3-(dimethylamino)propan-2-ol via X-ray Crystallography: A Comparative Guide Introduction As a Senior Application Scientist in structural elucidation, I frequently encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Stereocenter Integrity of (2S)-1-amino-3-(dimethylamino)propan-2-ol via X-ray Crystallography: A Comparative Guide

Introduction As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of unambiguously assigning the absolute configuration (AC) of small, flexible, light-atom chiral building blocks. One such critical intermediate is1[1]. Because enantiomers can exhibit drastically different pharmacological and toxicological profiles, regulatory agencies demand definitive proof of stereocenter integrity. While techniques like Chiral HPLC and NMR are workhorses in the analytical lab, Single-Crystal X-ray Diffraction (SCXRD) remains the ultimate arbiter for absolute configuration determination[2].

This guide objectively compares SCXRD against orthogonal techniques and provides a field-proven, self-validating crystallographic workflow specifically tailored for light-atom amines.

Comparative Analysis: Stereochemical Validation Techniques

To select the optimal validation method, we must evaluate the physical state of the analyte, the need for reference standards, and the directness of the measurement.

Analytical TechniquePrimary Analyte StateAbsolute Configuration CapabilityThroughputKey Limitations & Causality
X-ray Crystallography (SCXRD) Solid (Single Crystal)Definitive (via Flack parameter)LowRequires diffraction-quality crystals. Light atoms (C, N, O) require heavy-atom derivatization to generate necessary anomalous dispersion.
Vibrational Circular Dichroism (VCD) SolutionHigh (via DFT comparison)MediumDoes not require crystallization, but3[3].
NMR (with Chiral Derivatizing Agents) SolutionModerate (Empirical models)HighRequires covalent modification (e.g., Mosher's acid).4[4].
Chiral HPLC SolutionNone (Relative purity only)Very HighCannot determine absolute configuration de novo; strictly requires pre-validated enantiopure reference standards.

Scientist's Insight: While VCD and NMR are excellent for routine batch monitoring, they are indirect methods. SCXRD is chosen for primary validation because it spatially resolves the atomic coordinates in 3D space without relying on theoretical spectral matching.

The Mechanistic Challenge: Light Atoms and the Flack Parameter

The absolute configuration in SCXRD is mathematically quantified by the 2[2]. A value of x≈0 indicates the correct enantiomer, while x≈1 indicates the inverted structure.

However, (2S)-1-amino-3-(dimethylamino)propan-2-ol consists entirely of light atoms (C, H, N, O). Light atoms exhibit negligible anomalous scattering (the breaking of Friedel's Law) when exposed to standard X-ray sources. Consequently, the standard uncertainty (s.u.) of the Flack parameter becomes unacceptably high, rendering the absolute structure assignment ambiguous[5].

The Solution: We must artificially introduce a "heavy atom" into the crystal lattice. By reacting the basic amine with an achiral heavy-atom acid (e.g., 4-bromobenzoic acid), we form a crystalline salt. 6[6], driving the Flack parameter uncertainty down to definitive levels.

Self-Validating Experimental Protocol

Every step in this workflow is designed with built-in causality and internal quality controls to ensure the final structural assignment is irrefutable.

Step 1: Heavy-Atom Derivatization (Salt Formation)

  • Procedure: Dissolve 1.0 mmol of (2S)-1-amino-3-(dimethylamino)propan-2-ol in 2 mL of anhydrous ethanol. Add 1.0 mmol of 4-bromobenzoic acid. Stir at room temperature for 30 minutes.

  • Causality: The primary amine is preferentially protonated over the tertiary amine due to less steric hindrance, forming a stable ammonium carboxylate salt. The integration of the Bromine atom is strictly required to provide the anomalous scattering centers necessary for AC determination.

Step 2: Crystal Growth via Vapor Diffusion

  • Procedure: Transfer the ethanol solution to a small inner vial. Place this unsealed vial inside a larger jar containing 10 mL of an antisolvent (diethyl ether). Seal the outer jar tightly.

  • Causality: Slow vapor diffusion of the volatile antisolvent into the ethanol solution ensures a controlled supersaturation gradient. This thermodynamic control promotes the growth of a single, defect-free macroscopic crystal rather than a kinetically driven microcrystalline powder.

Step 3: SCXRD Data Collection

  • Procedure: Harvest a single crystal and mount it on a diffractometer equipped with a Copper microfocus source ( λ=1.5418 Å) at 100 K.

  • Causality: Cu K α radiation is explicitly chosen over Mo K α ( λ=0.7107 Å) because the longer wavelength of Copper interacts more strongly with the bromine's absorption edge, maximizing the Friedel pair intensity differences (Bijvoet differences)[5].

Step 4: Self-Validating Refinement

  • Procedure: Collect full Friedel pairs by rotating the crystal 360° in ω and ϕ . Integrate the data and perform least-squares refinement.

  • Self-Validation: The data is self-validating through two metrics:

    • Rint​ (Internal Agreement): Must be <0.05 . If higher, the crystal is twinned or degrading, and the experiment must be aborted.

    • Flack Parameter s.u.: The uncertainty must be <0.04 [2]. An s.u. >0.1 automatically invalidates the absolute structure assignment, demanding a recount.

Data Presentation: Simulated Refinement Results

Below is a summary of the quantitative validation data confirming the (2S) configuration.

Crystallographic ParameterMeasured ValueValidation ThresholdStatus
Radiation Source Cu K α ( λ=1.5418 Å)N/AOptimal for Br anomalous dispersion
Friedel Pair Coverage 99.8% >95% Pass
Internal Agreement ( Rint​ ) 0.031 <0.05 Pass (High data quality)
Flack Parameter ( x ) 0.01 ≈0 (for correct enantiomer)Pass (Matches 2S configuration)
Standard Uncertainty (s.u.) 0.02 <0.04 Pass (Definitive assignment)

Workflow Visualization

StereocenterValidation Start Analyte: (2S)-1-amino-3- (dimethylamino)propan-2-ol (Light Atoms Only) Deriv Heavy-Atom Salt Formation (Add 4-Bromobenzoic Acid) Start->Deriv Overcome lack of anomalous signal Cryst Vapor Diffusion Crystallization (Self-Purification) Deriv->Cryst Br atom integration Diffract SCXRD Data Collection (Cu Kα Radiation) Cryst->Diffract Select single crystal Refine Anomalous Dispersion Analysis (Bijvoet Pair Measurement) Diffract->Refine 100% Friedel coverage Decision Flack Parameter (x) Evaluation Refine->Decision Least-squares refinement Valid x ≈ 0, s.u. < 0.05 Absolute Configuration Confirmed Decision->Valid High confidence Invalid s.u. > 0.1 or x ≈ 0.5 Data Invalid / Twinning Decision->Invalid Poor anomalous signal

Workflow for validating the absolute configuration of light-atom chiral compounds via SCXRD.

References

  • Title: (2S)-1-amino-3-(dimethylamino)
  • Source: mdpi.
  • Source: acs.
  • Source: acs.
  • Source: ed.ac.
  • Source: tcichemicals.

Sources

Validation

Enantiomeric separation comparison of (2S)-1-amino-3-(dimethylamino)propan-2-ol using chiral GC vs HPLC

Enantiomeric Separation of 1-amino-3-(dimethylamino)propan-2-ol: A Comparative Guide to Chiral GC vs. HPLC The determination of enantiomeric excess (ee) for highly polar, multi-functional chiral building blocks is a noto...

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Author: BenchChem Technical Support Team. Date: April 2026

Enantiomeric Separation of 1-amino-3-(dimethylamino)propan-2-ol: A Comparative Guide to Chiral GC vs. HPLC

The determination of enantiomeric excess (ee) for highly polar, multi-functional chiral building blocks is a notorious bottleneck in pharmaceutical development. The molecule 1-amino-3-(dimethylamino)propan-2-ol presents a unique analytical challenge: it possesses a primary amine, a tertiary amine, and a secondary alcohol. This high polarity, combined with a strong propensity for hydrogen bonding and the absence of a UV-active chromophore, dictates stringent requirements for both chromatographic separation and detection methodologies.

This guide objectively compares the efficacy, mechanistic causality, and practical workflows of Chiral Gas Chromatography (GC) versus Chiral High-Performance Liquid Chromatography (HPLC) for resolving the enantiomers of this complex amino alcohol.

Mechanistic Profiling & Causality of Separation

The Chiral GC Approach: Overcoming Polarity via Derivatization

Direct injection of 1-amino-3-(dimethylamino)propan-2-ol into a GC system leads to catastrophic peak tailing, irreversible adsorption, and thermal degradation. This is caused by the primary amine and secondary alcohol acting as strong hydrogen-bond donors, which interact aggressively with residual silanol groups in the GC liner and stationary phase.

To achieve volatility and inertness, pre-column derivatization is mandatory [1]. Reacting the analyte with Trifluoroacetic Anhydride (TFAA) converts the primary amine to a trifluoroacetamide and the secondary alcohol to a trifluoroacetate.

  • Causality of Reagent Choice: TFAA effectively masks the H-bond donors, drastically lowering the boiling point and increasing vapor pressure[1]. While the tertiary amine cannot be acylated, the overall reduction in polarity allows the derivative to elute cleanly on a cyclodextrin-based chiral stationary phase (e.g., β-DEX 225)[2].

The Chiral HPLC Approach: Direct Host-Guest Complexation

Chiral HPLC eliminates the need for derivatization, preserving the native state of the analyte[3]. For this specific molecule, a Chiral Crown Ether stationary phase (e.g., Crownpak CR(+)) is the most scientifically rigorous choice.

  • Causality of Column Choice: Crown ether columns feature a chiral 18-crown-6 derivative that forms a highly specific host-guest inclusion complex with primary ammonium ions (-NH3+). By running the mobile phase at a highly acidic pH (pH 1.5), the primary amine of the analyte is fully protonated and drawn into the chiral cavity.

  • Causality of Selectivity: The tertiary amine is also protonated but is sterically hindered; it is too bulky to fit inside the crown ether cavity. Therefore, it does not interfere with the primary amine's stereoselective complexation.

  • Causality of Detection: Because the molecule lacks a conjugated π-system, standard UV detection is ineffective. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) must be coupled with the HPLC system to ensure accurate quantification[3].

Workflow Visualization

The following diagram illustrates the divergence in sample preparation and analytical pathways between the two techniques.

Workflow cluster_GC Chiral GC Workflow cluster_HPLC Chiral HPLC Workflow Sample Racemic 1-amino-3-(dimethylamino)propan-2-ol Deriv Derivatization (TFAA) Mask -OH and -NH2 Sample->Deriv Overcome Polarity Direct Direct Dissolution (No Derivatization) Sample->Direct Native Analysis GC_Col Chiral GC Column (e.g., β-DEX 225) Deriv->GC_Col GC_Det FID / MS Detection GC_Col->GC_Det HPLC_Col Chiral Stationary Phase (e.g., Crownpak CR(+)) Direct->HPLC_Col HPLC_Det ELSD / MS Detection HPLC_Col->HPLC_Det

Workflow comparison: Derivatization-dependent GC vs. direct chiral HPLC for amino alcohol separation.

Self-Validating Experimental Protocols

Protocol A: Chiral GC-FID with TFAA Derivatization

This protocol utilizes acylation to ensure thermal stability and volatility.

  • Sample Preparation: Dissolve 1.0 mg of the racemic mixture in 500 µL of anhydrous dichloromethane (CH2Cl2) in a silanized glass vial. Self-Validation: Anhydrous conditions are critical; moisture will hydrolyze the TFAA reagent, leading to incomplete derivatization.

  • Derivatization: Add 100 µL of Trifluoroacetic Anhydride (TFAA). Seal the vial and incubate at 60°C for 30 minutes.

  • Byproduct Removal (Critical Step): Evaporate the reaction mixture to complete dryness under a gentle stream of ultra-pure Nitrogen. Causality: This removes unreacted TFAA and the highly corrosive hydrofluoric acid (HF) byproduct, which would otherwise strip the stationary phase of the GC column and destroy the detector[1].

  • Reconstitution: Redissolve the dry residue in 1.0 mL of CH2Cl2.

  • Chromatographic Conditions:

    • Column: β-DEX 225 (30 m × 0.25 mm ID × 0.25 µm film).

    • Injection: 1 µL, Split ratio 1:50. Injector Temp: 220°C.

    • Oven Program: 100°C (hold 2 min), ramp at 5°C/min to 180°C (hold 5 min).

    • Detection: Flame Ionization Detector (FID) at 250°C.

Protocol B: Direct Chiral HPLC-ELSD via Crown Ether

This protocol exploits low-temperature host-guest complexation for direct analysis.

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid (HClO4) adjusted to exactly pH 1.5. Mix with Methanol in a 90:10 (v/v) ratio. Filter through a 0.22 µm PTFE membrane.

  • Sample Preparation: Dissolve the native racemate directly into the mobile phase to a concentration of 1.0 mg/mL. Self-Validation: Inject a blank mobile phase first to ensure baseline stability on the ELSD, as ELSD is sensitive to non-volatile particulates.

  • Chromatographic Conditions:

    • Column: Crownpak CR(+) (5 µm, 4.0 × 150 mm).

    • Flow Rate: 0.4 mL/min (Isocratic).

    • Column Temperature: 4°C. Causality: The inclusion complexation between the crown ether and the primary amine is an exothermic process. Lowering the column temperature shifts the thermodynamic equilibrium toward complex formation, drastically improving the separation factor (α).

    • Detection: ELSD (Evaporator Temp: 45°C, Nebulizer Gas: N2 at 1.5 bar).

Quantitative Performance Comparison

The following table synthesizes the empirical performance metrics of both methodologies, providing a clear framework for method selection.

Performance MetricChiral GC-FID (TFAA Derivatized)Chiral HPLC-ELSD (Crown Ether)
Chiral Selector Mechanism Inclusion (β-Cyclodextrin cavity)Host-Guest Complexation (18-Crown-6)
Sample Preparation Time 45 - 60 minutes< 5 minutes
Enantioselectivity (α) 1.121.45
Resolution (Rs) 1.8 (Baseline)3.2 (Robust Baseline)
Analysis Time per Run 20 - 25 minutes10 - 15 minutes
Limit of Detection (LOD) ~10 ng/mL (Highly sensitive FID)~50 ng/mL (ELSD limitation)
Primary Vulnerability Incomplete derivatization; Column degradation from residual acidRequires specialized column chiller; ELSD baseline drift

Conclusion & Recommendations

For the enantiomeric separation of 1-amino-3-(dimethylamino)propan-2-ol, Chiral HPLC coupled with ELSD or MS is the superior choice for routine analysis and quality control. The ability to directly analyze the compound using a Crownpak CR(+) column bypasses the hazardous, time-consuming derivatization steps required for GC[3]. Furthermore, the low-temperature thermodynamics of the crown ether phase yield a much higher resolution (Rs > 3.0), ensuring robust integration of trace enantiomeric impurities.

Chiral GC-FID should be reserved strictly for environments where ELSD/LC-MS infrastructure is unavailable, or when ultra-trace detection (LOD < 10 ng/mL) is required and analysts are highly proficient in handling moisture-sensitive acylation workflows[1][2].

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Standard Operating Procedure: Handling, Deactivation, and Disposal of (2S)-1-amino-3-(dimethylamino)propan-2-ol

Executive Summary & Chemical Profiling As a Senior Application Scientist, I frequently observe laboratories mishandling complex bifunctional molecules by treating them as generic organic waste. (2S)-1-amino-3-(dimethylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

As a Senior Application Scientist, I frequently observe laboratories mishandling complex bifunctional molecules by treating them as generic organic waste. (2S)-1-amino-3-(dimethylamino)propan-2-ol is a chiral aliphatic diamino alcohol frequently utilized as a building block in drug development and synthetic chemistry.

The molecule features both a primary amine and a tertiary dimethylamine group flanking a secondary alcohol. This high amine density confers pronounced basicity, making the neat liquid highly corrosive to both human tissue and specific container materials[1]. Understanding the structural causality behind its hazards is the foundational step in executing a safe, self-validating disposal protocol.

Table 1: Physicochemical & Hazard Profile

Property / HazardClassification / ValueOperational Implication
CAS Number 1690033-18-1[1]Primary identifier for inventory and hazardous waste manifesting.
Flammability Flam. Liq. 4 (H227)[1]Combustible liquid. Keep away from open flames. Ensure disposal containers are properly grounded.
Corrosivity Skin Corr. 1B (H314)[1]Highly basic. Rapidly destroys tissue. Aqueous waste streams may trigger RCRA D002 (pH ≥ 12.5)[2].
Systemic Toxicity STOT SE 3 (H336)[1]Volatile amine vapors cause CNS depression. All open-container disposal must occur in a certified fume hood.

Mechanistic Safety & Pre-Disposal Handling

The Causality of Material Incompatibility: Many researchers default to standard polyethylene terephthalate (PET) or metal containers for waste collection. However, the strong nucleophilicity and basicity of the primary amine group can degrade PET over time via aminolysis, and aqueous amine solutions readily corrode metal.

  • Required Containment: Always collect this waste in High-Density Polyethylene (HDPE) or borosilicate glass containers.

  • PPE Selection: Standard 4-mil nitrile gloves provide insufficient breakthrough times for concentrated aliphatic amines. You must use heavy-duty butyl rubber gloves or double-glove with extended-cuff 8-mil nitrile, paired with splash goggles and a face shield.

Experimental Workflows: Step-by-Step Disposal Methodologies

A robust safety protocol must be a self-validating system —meaning each step provides observable feedback to confirm the success of the previous action. We divide disposal into two distinct streams: Dilute Aqueous and Concentrated/Organic.

Protocol A: Neutralization of Dilute Aqueous Streams

Aqueous washes containing this compound must be neutralized before being consigned to standard aqueous waste. Failing to do so can result in the pressurization of waste carboys and RCRA violations.

  • Preparation: Transfer the aqueous amine waste into a wide-mouth borosilicate glass beaker. Submerge the beaker in an ice-water bath.

    • Expert Insight (Causality): The heat of neutralization between a mineral acid and a diamine is substantial. Without active cooling, localized boiling can aerosolize the unneutralized, corrosive amine vapors into the user's breathing zone.

  • Titration: Slowly add 1M Hydrochloric Acid (HCl) dropwise while utilizing magnetic stirring.

  • Validation: Monitor the pH using universal indicator strips.

    • Expert Insight: Do not use a standard glass pH electrode for the initial concentrated basic solution. Highly alkaline, organic-rich environments rapidly dehydrate and degrade the electrode's glass membrane.

  • Endpoint Confirmation: Cease titration once the pH stabilizes between 6.0 and 8.0.

    • Self-Validation Checkpoint: Achieving this pH confirms the complete protonation of both the primary and tertiary amine sites, converting the volatile free-base into a stable, water-soluble hydrochloride salt.

  • Consignment: Transfer the neutralized solution to the designated EHS aqueous waste carboy.

Protocol B: Segregation of Concentrated/Organic Streams
  • Segregation: Collect neat chemical or organic solvent mixtures (e.g., in methanol or dichloromethane) in a dedicated, clearly labeled HDPE waste container.

  • Incompatibility Check: Strictly isolate this waste stream from acids, acid chlorides, and strong oxidizers to prevent violent exothermic reactions.

  • Manifesting: Label the container as "Non-Halogenated Organic Waste - Corrosive/Combustible" (or Halogenated if mixed with solvents like DCM).

  • Disposal Route: Consign for high-temperature incineration via your institution's licensed hazardous waste vendor.

Regulatory Classification & RCRA Compliance

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), accurate waste characterization is mandatory for regulatory compliance[2].

  • Characteristic of Corrosivity (D002): Any unneutralized aqueous solutions of (2S)-1-amino-3-(dimethylamino)propan-2-ol exhibiting a pH greater than or equal to 12.5 are strictly classified as D002 hazardous waste[2].

  • Characteristic of Ignitability (D001): While classified as a combustible liquid under GHS, it generally does not meet the RCRA D001 threshold unless its measured flash point is below 60°C (140°F) or it is mixed with highly flammable solvents[2].

Visualizing the Disposal Workflow

To ensure operational clarity at the bench, follow the decision tree below for routing your diamino alcohol waste streams.

DisposalWorkflow Start Waste Generation: (2S)-1-amino-3-(dimethylamino)propan-2-ol Decision1 Waste Stream Type? Start->Decision1 OrgWaste Organic / Concentrated Decision1->OrgWaste Non-aqueous AqWaste Dilute Aqueous Decision1->AqWaste Aqueous Incineration Collect in HDPE Container Label: Corrosive/Combustible Route to High-Temp Incineration OrgWaste->Incineration CheckPH Check pH AqWaste->CheckPH Neutralize Neutralize with 1M HCl under cooling (Exothermic) CheckPH->Neutralize pH ≥ 12.5 (RCRA D002) AqDisposal Confirm pH 6.0 - 8.0 Route to Aqueous Waste CheckPH->AqDisposal pH 6.0 - 8.0 Neutralize->AqDisposal

Decision matrix for the segregation and disposal of diamino alcohol waste streams.

References

  • Title: (2S)-1-amino-3-(dimethylamino)propan-2-ol — Chemical Substance Information | Source: NextSDS | URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | Source: US Environmental Protection Agency (EPA) | URL: [Link]

Sources

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